6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
Description
Properties
IUPAC Name |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNHTSKUHWUCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine: A Key Intermediate in Pharmaceutical Research
For Immediate Release
Shanghai, China – December 26, 2025 – As a pivotal building block in the synthesis of complex heterocyclic molecules, 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is gaining significant attention within the scientific community, particularly in the fields of drug discovery and medicinal chemistry. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
This compound, also known by its IUPAC name di(tert-butyl) (4-chloro-2-methylpyrimidin-6-yl)imidodicarbonate, is a substituted pyrimidine derivative. The presence of two tert-butyloxycarbonyl (Boc) protecting groups on the amino functionality makes it a versatile intermediate for regioselective modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation |
| CAS Number | 1350918-95-4 | [1][2][3] |
| Molecular Formula | C₁₅H₂₂ClN₃O₄ | [2] |
| Molecular Weight | 343.81 g/mol | [2][3] |
| Physical Form | White to yellow solid | [2][3] |
| Storage Temperature | 2-8°C, Sealed, Dry, Light-proof, Inert Gas | [2] |
Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves a two-step process starting from the corresponding aminopyrimidine.
Conceptual Synthesis Workflow
The general synthetic strategy involves the protection of the amino group of a precursor molecule. This is a common approach in multi-step organic synthesis to ensure the selective reaction of other functional groups.
Caption: General workflow for the Boc protection of 6-amino-4-chloro-2-methylpyrimidine.
Experimental Protocol: Boc Protection of an Amino Group
Materials:
-
6-Amino-4-chloro-2-methylpyrimidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolve 6-amino-4-chloro-2-methylpyrimidine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as DMAP or TEA, to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture. The molar ratio of the amine to (Boc)₂O is typically adjusted to achieve di-protection.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, quench the reaction and perform an aqueous workup to remove the base and other water-soluble byproducts.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly in oncology. The chloro-substituent at the 4-position of this compound serves as a versatile handle for introducing various functionalities through nucleophilic aromatic substitution (SNAr) reactions. The Boc-protected amino group at the 6-position allows for subsequent deprotection and further derivatization, making this compound a valuable intermediate in the synthesis of compound libraries for structure-activity relationship (SAR) studies.
Role as a Synthetic Intermediate
The primary application of this compound is as an intermediate in the synthesis of more complex molecules, especially those with potential biological activity. The Boc protecting groups can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.
Caption: Synthetic utility of this compound.
Safety Information
While a specific Material Safety Data Sheet (MSDS) for this compound is available from suppliers, detailed public information on its specific hazards is limited.[2][3] However, based on structurally related compounds, it is prudent to handle this chemical with care. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of substituted pyrimidines. Its utility in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents, underscores its importance in modern medicinal chemistry. Further research into its specific reaction conditions and the biological activity of its derivatives will undoubtedly continue to expand its applications.
References
- 1. tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 1350918-95-4 [sigmaaldrich.com]
- 3. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine , a key building block in medicinal chemistry and drug discovery. This document details a plausible synthetic route, complete with a step-by-step experimental protocol. Furthermore, it presents a full characterization profile of the compound, including its physical and spectroscopic properties, supported by tabulated data for clarity and ease of comparison.
Introduction
This compound, with the IUPAC name di(tert-butyl) (6-chloro-2-methylpyrimidin-4-yl)imidodicarbonate, is a valuable intermediate in the synthesis of a variety of heterocyclic compounds. The presence of the reactive chloro group at the 4-position and the protected amino group at the 6-position of the pyrimidine ring allows for selective functionalization, making it an attractive scaffold for the development of novel therapeutic agents. The two tert-butoxycarbonyl (Boc) protecting groups on the amino functionality ensure its stability during subsequent chemical transformations and can be readily removed under acidic conditions when required.
Synthesis Methodology
The synthesis of this compound is achieved through the N,N-di-Boc protection of the commercially available starting material, 6-chloro-2-methylpyrimidin-4-amine. This reaction is typically carried out in the presence of a suitable base and a Boc-protecting agent, such as di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol
Materials:
-
6-Chloro-2-methylpyrimidin-4-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-chloro-2-methylpyrimidin-4-amine (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (2.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, this compound, as a white to yellow solid.
Characterization Data
The structure and purity of the synthesized this compound were confirmed by a comprehensive analysis of its physical and spectroscopic properties.
Physical Properties
| Property | Value | Reference |
| CAS Number | 1350918-95-4 | [1][2] |
| Molecular Formula | C₁₅H₂₂ClN₃O₄ | [1][2] |
| Molecular Weight | 343.81 g/mol | [1][2] |
| Appearance | White to yellow solid | [1][2] |
| Purity | Typically ≥95% | [2] |
| Storage | Store at +4°C | [2] |
Spectroscopic Data
While specific, publicly available spectra for this compound are limited, the expected spectroscopic data based on its structure are outlined below. Researchers should confirm these characteristics with their own analytical data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm, 18H), the methyl protons on the pyrimidine ring (singlet, ~2.5 ppm, 3H), and the pyrimidine ring proton (singlet, ~7.0-7.5 ppm, 1H). |
| ¹³C NMR | Signals for the tert-butyl carbons (quaternary and methyl), the pyrimidine ring carbons, and the carbonyl carbons of the Boc groups. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |
Logical Workflow and Diagrams
The synthesis and characterization workflow can be visualized to provide a clear, step-by-step understanding of the process.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization Workflow
Caption: Characterization workflow for the synthesized product.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for obtaining this key synthetic intermediate. The comprehensive characterization data serves as a benchmark for researchers to ensure the quality and identity of their synthesized material. This information is intended to support the work of scientists and professionals in the field of drug development and medicinal chemistry by facilitating the efficient and effective use of this versatile chemical building block.
References
"6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine" IUPAC name and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a specialized heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure, featuring a pyrimidine core substituted with a chloro group, a methyl group, and a protected amino functionality, makes it a versatile building block for accessing a diverse range of more complex molecules. The bis(Boc) protecting group offers robust protection of the amino group under various reaction conditions, while the chloro substituent provides a reactive site for nucleophilic substitution, enabling facile elaboration of the pyrimidine scaffold. This guide provides an in-depth overview of its chemical identity, properties, a plausible synthetic route, and its significance in medicinal chemistry.
Chemical Identity and Properties
The compound, commonly referred to as this compound, possesses the following systematic IUPAC names: di(tert-butyl) (6-chloro-2-methylpyrimidin-4-yl)imidodicarbonate and tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-chloro-2-methylpyrimidin-4-yl)carbamate. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 1350918-95-4 |
| Molecular Formula | C₁₅H₂₂ClN₃O₄ |
| Molecular Weight | 343.81 g/mol |
| Appearance | White to yellow solid |
| Purity | ≥95% |
| Storage Temperature | 2-8°C |
Synthesis
Logical Workflow for Synthesis
Experimental Protocol
Stage 1: Synthesis of 4-Amino-6-chloro-2-methylpyrimidine (Precursor)
A common method for the synthesis of the precursor, 4-amino-6-chloro-2-methylpyrimidine, involves the initial construction of the pyrimidine ring followed by functional group manipulations.
-
Synthesis of 4,6-Dichloro-2-methylpyrimidine: The synthesis of 4,6-dichloro-2-methylpyrimidine can be achieved through the condensation of acetamidine with a malonic acid derivative, followed by chlorination.
-
Amination of 4,6-Dichloro-2-methylpyrimidine: The resulting 4,6-dichloro-2-methylpyrimidine can then be selectively aminated. A mixture of 2-methyl-4,6-dichloropyrimidine and a solution of ammonia in anhydrous methanol is heated in a pressure vessel.[1] After cooling, the solvent is evaporated, and the resulting solid residue is recrystallized to yield 6-amino-4-chloro-2-methylpyrimidine.[1]
Stage 2: N,N-Bis(tert-butoxycarbonyl) Protection
The protection of the amino group of 4-amino-6-chloro-2-methylpyrimidine with two tert-butoxycarbonyl (Boc) groups is a key step. The tert-butyloxycarbonyl group is a widely used protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions.[2]
-
Reaction Setup: To a solution of 4-amino-6-chloro-2-methylpyrimidine in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane), a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N) is added.[2]
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is then added to the reaction mixture. The use of a slight excess of Boc₂O and the base can help drive the reaction to completion, leading to the formation of the N,N-di-Boc derivative.[1]
-
Work-up and Purification: The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.[1]
Applications in Drug Discovery
While specific biological activities of this compound itself are not extensively reported, its utility lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules. The pyrimidine scaffold is a common feature in a multitude of approved drugs and clinical candidates.
The compound serves as a versatile building block where the chloro group at the 4-position can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functionalities and the construction of libraries of compounds for high-throughput screening. The bis(Boc)-protected amino group at the 6-position can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.
Logical Workflow in Drug Discovery
This strategic approach enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of novel pyrimidine derivatives, ultimately leading to the identification of potent and selective drug candidates for various therapeutic targets.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and the presence of strategically placed functional groups allow for controlled and predictable chemical modifications. This technical guide provides researchers and scientists with the core knowledge of its chemical properties, a logical synthetic pathway, and its application as a key building block in the quest for novel therapeutics. The systematic utilization of this and similar intermediates will continue to be a cornerstone of modern medicinal chemistry.
References
"6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the chemical properties of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine, a compound of interest in synthetic chemistry and drug discovery.
Chemical Identity and Properties
This compound is a substituted pyrimidine derivative. The presence of the two tert-butyloxycarbonyl (Boc) protecting groups on the amino functionality, along with the chloro and methyl substituents on the pyrimidine ring, makes it a versatile intermediate for further chemical modifications.
Quantitative Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C15H22ClN3O4 |
| Molecular Weight | 343.81 g/mol |
Structural Information
The structural formula of this compound is characterized by a central 2-methylpyrimidine ring. A key feature is the bis(Boc)-protected amino group at the 6-position and a chlorine atom at the 4-position.
Caption: Logical relationship of the core and substituents.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound can be found in various chemical synthesis literature and supplier documentation. A general synthetic approach would involve the protection of the amino group of a precursor molecule, such as 4-amino-6-chloro-2-methylpyrimidine, with di-tert-butyl dicarbonate (Boc)2O under basic conditions.
General Protocol for Boc Protection:
-
Dissolve the starting aminopyrimidine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
-
Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.
-
Add di-tert-butyl dicarbonate (typically 2.2 to 2.5 equivalents) to the reaction mixture.
-
Optionally, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added to facilitate the reaction.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is typically quenched with water or a mild aqueous acid.
-
The product is then extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Note: This is a generalized protocol. Specific reaction conditions, including solvent, base, temperature, and reaction time, may vary and should be optimized for each specific synthesis.
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential methodologies for evaluating the solubility and stability of the novel synthetic intermediate, 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine. Due to the limited availability of public data for this specific compound, this document outlines standardized experimental protocols that can be employed to generate critical data for its use in research and drug development. The guide includes protocols for determining solubility in various solvents and for assessing stability under forced degradation conditions. Furthermore, it presents templates for data presentation and visualization to aid researchers in documenting and interpreting their findings.
Introduction
This compound is a complex heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of the chloro-pyrimidine core and the bulky, lipophilic bis(Boc)amino group suggests that its solubility and stability profiles will be critical determinants of its utility in synthetic transformations and its potential as a drug-like fragment. A thorough understanding of these properties is paramount for reaction optimization, formulation development, and predicting its behavior in biological systems. This guide provides a framework for systematically determining these key physicochemical parameters.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is primarily sourced from chemical supplier data.
| Property | Value | Source |
| CAS Number | 1350918-95-4 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₅H₂₂ClN₃O₄ | Chemical Supplier Catalogs |
| Molecular Weight | 343.81 g/mol | Chemical Supplier Catalogs |
| Appearance | White to yellow solid | Chemical Supplier Catalogs |
| Storage Conditions | 2-8°C, Sealed, Dry, Light-proof, Inert Gas | Chemical Supplier Catalogs |
Solubility Assessment
The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. The following sections detail the experimental protocols for determining the solubility of this compound in aqueous and organic solvents.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic solubility of the title compound in aqueous media, such as phosphate-buffered saline (PBS), at various pH values.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Calibrated analytical balance
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a series of vials containing a known volume of each PBS buffer.
-
Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually inspect the vials to ensure that excess solid remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Perform the experiment in triplicate for each pH condition.
Experimental Protocol: Organic Solvent Solubility Determination
This protocol describes a method for determining the solubility of the compound in various organic solvents relevant to synthetic chemistry.
Materials:
-
This compound
-
Selected organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Methanol (MeOH), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Calibrated analytical balance
-
Vortex mixer
-
HPLC system with UV detector or a gravimetric analysis setup
Procedure (HPLC Method):
-
Prepare saturated solutions by adding an excess of the compound to a known volume of each organic solvent in separate vials.
-
Vortex the vials vigorously and then allow them to equilibrate at a constant temperature for at least 24 hours.
-
Follow steps 4-9 from the aqueous solubility protocol, using appropriate dilutions for each solvent.
Procedure (Gravimetric Method):
-
Accurately weigh a known volume of the saturated supernatant into a pre-weighed vial.
-
Evaporate the solvent under a stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.
Data Presentation: Solubility
The quantitative solubility data should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| PBS (pH 5.0) | 25 | [Placeholder Data] | [Placeholder Data] |
| PBS (pH 7.4) | 25 | [Placeholder Data] | [Placeholder Data] |
| PBS (pH 9.0) | 25 | [Placeholder Data] | [Placeholder Data] |
| Dichloromethane | 25 | [Placeholder Data] | [Placeholder Data] |
| Tetrahydrofuran | 25 | [Placeholder Data] | [Placeholder Data] |
| Acetonitrile | 25 | [Placeholder Data] | [Placeholder Data] |
| Methanol | 25 | [Placeholder Data] | [Placeholder Data] |
| Dimethylformamide | 25 | [Placeholder Data] | [Placeholder Data] |
| Dimethyl Sulfoxide | 25 | [Placeholder Data] | [Placeholder Data] |
Stability Assessment
Assessing the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and its compatibility with various reaction conditions. Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Studies
This protocol details the conditions for subjecting the compound to various stress factors to induce degradation.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Control Samples: Prepare solutions of the compound in the respective solvents without the stressor and keep them under normal conditions to serve as controls.
-
Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method. A method with a PDA or MS detector is highly recommended to aid in the identification of degradation products.
Development of a Stability-Indicating HPLC Method
A crucial aspect of stability testing is the development of a validated HPLC method that can separate the parent compound from all potential degradation products.
General Method Parameters:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. PDA detection is preferred for peak purity analysis.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation: Stability
The results of the forced degradation studies should be presented in a table summarizing the extent of degradation under each condition.
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 48 hours | 60°C | [Placeholder Data] | [Placeholder Data] |
| 0.1 M NaOH | 48 hours | 60°C | [Placeholder Data] | [Placeholder Data] |
| 3% H₂O₂ | 48 hours | Room Temp | [Placeholder Data] | [Placeholder Data] |
| Thermal (Solid) | 7 days | 80°C | [Placeholder Data] | [Placeholder Data] |
| Photolytic (Solid) | 1.2 million lux hrs | Ambient | [Placeholder Data] | [Placeholder Data] |
| Photolytic (Solution) | 1.2 million lux hrs | Ambient | [Placeholder Data] | [Placeholder Data] |
Visualizations
Diagrams are essential for illustrating experimental workflows and logical relationships.
Caption: Workflow for solubility determination of this compound.
Caption: Logical relationship of forced degradation studies for stability assessment.
Conclusion
Spectroscopic Characterization of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. Its elaborated structure, featuring two tert-butyloxycarbonyl (Boc) protecting groups, a chloro substituent, and a methyl group on the pyrimidine core, suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure, ensuring the reliability of subsequent research and development efforts.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the compound's structure and typical chemical shifts and fragmentation patterns for similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.5 - 8.0 | Singlet | 1H | Pyrimidine C5-H |
| ~2.6 - 2.8 | Singlet | 3H | 2-Methyl group (-CH₃) |
| ~1.5 | Singlet | 18H | Two Boc groups (2 x -C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | Pyrimidine C2 |
| ~160 - 165 | Pyrimidine C4 |
| ~155 - 160 | Pyrimidine C6 |
| ~150 | Carbonyl of Boc groups (C=O) |
| ~115 - 120 | Pyrimidine C5 |
| ~85 | Quaternary carbon of Boc groups (-C(CH₃)₃) |
| ~28 | Methyl carbons of Boc groups (-C(CH₃)₃) |
| ~25 | 2-Methyl group (-CH₃) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2930 | Medium | C-H stretch (from methyl and tert-butyl groups) |
| ~1750 - 1720 | Strong | C=O stretch (from Boc groups) |
| ~1600 - 1550 | Medium-Strong | C=N and C=C stretch (pyrimidine ring) |
| ~1370 and ~1390 | Medium | C-H bend (gem-dimethyl of Boc groups) |
| ~1150 - 1100 | Strong | C-O stretch (from Boc groups) |
| ~850 - 800 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 343.1 (M⁺) & 345.1 (M+2⁺) | Molecular ion peak and its isotope peak, indicating the presence of one chlorine atom (approx. 3:1 ratio). |
| 287 & 289 | Loss of a tert-butyl group (-56). |
| 243 & 245 | Loss of a Boc group (-100). |
| 187 & 189 | Loss of two Boc groups (-200). |
| 57 | tert-butyl cation fragment. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure complete dissolution, using sonication if necessary.
-
Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[2]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[2] Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[2]
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plate should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a solid sample, direct infusion or analysis via a solids probe is common. The sample can also be dissolved in a suitable solvent and introduced via liquid chromatography (LC-MS) or direct injection into the ion source.
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques for this type of molecule. Electron Impact (EI) can also be used, which may provide more fragmentation information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show the molecular ion peak and various fragment ions. The presence of a chlorine atom should result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[3][4]
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for spectroscopic analysis.
Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The provided protocols are for general guidance and may require optimization based on the specific instrumentation and sample characteristics.
References
The Strategic Utility of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine in Modern Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Among the vast array of functionalized pyrimidines, 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine has emerged as a pivotal synthetic intermediate. Its unique structural features, including a strategically placed chlorine atom and a protected amino group, render it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of its synthesis, applications, and the experimental protocols that underpin its use in drug discovery and development.
Physicochemical Properties and Synthesis
This compound is a white to yellow solid, valued for its stability and reactivity in a variety of organic transformations. The presence of the two tert-butyloxycarbonyl (Boc) protecting groups on the amino functionality at the 6-position allows for controlled, stepwise reactions, preventing unwanted side reactions and enabling precise molecular construction.
The synthesis of this key intermediate typically begins with the commercially available precursor, 4,6-dichloro-2-methylpyrimidine. The preparation of this precursor itself is a well-established process, often starting from 4,6-dihydroxy-2-methylpyrimidine.
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 1350918-95-4 |
| Molecular Formula | C₁₅H₂₂ClN₃O₄ |
| Molecular Weight | 343.81 g/mol |
| Appearance | White to yellow solid |
| Purity | Typically ≥95% |
Core Applications in Synthetic Chemistry
The primary utility of this compound lies in its role as a versatile scaffold for the introduction of diverse functionalities at the 4-position of the pyrimidine ring. The chlorine atom at this position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Two of the most powerful transformations employing this intermediate are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a wide array of 4-substituted-6-aminopyrimidine derivatives. Such derivatives are prevalent in the structures of numerous kinase inhibitors, including those targeting Janus kinases (JAKs).
Workflow for the Synthesis of 4-Aryl-6-amino-2-methylpyrimidines
Caption: Synthetic workflow from the precursor to the final product.
Experimental Protocols
Synthesis of the Precursor: 4,6-Dichloro-2-methylpyrimidine
The synthesis of the starting material, 4,6-dichloro-2-methylpyrimidine, is a critical first step. A common method involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine.
Protocol 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine [1][2]
-
To a stirred solution of 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, add a chlorinating agent like thionyl chloride (4.0 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4,6-dichloro-2-methylpyrimidine.
Table 2: Representative Data for the Synthesis of 4,6-Dichloro-2-methylpyrimidine
| Starting Material | Chlorinating Agent | Solvent | Reaction Time | Yield | Reference |
| 4,6-dihydroxy-2-methylpyrimidine | Thionyl Chloride | Acetonitrile | 3 h | 94% | [1] |
| 4,6-dihydroxy-2-methylpyrimidine | Triphosgene/N,N-diethylaniline | Dichloroethane | 6-8 h | High | [2] |
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The following is a generalized protocol for the coupling of this compound with an arylboronic acid.
Protocol 2: Suzuki-Miyaura Coupling of the Intermediate [3][4][5][6]
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.
-
Heat the reaction mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-[Bis(Boc)amino]-4-aryl-2-methylpyrimidine.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyrimidines
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ / Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100-110 |
| PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 85-95 |
Boc Deprotection
The final step in many synthetic sequences involving this intermediate is the removal of the Boc protecting groups to liberate the free amine.
Protocol 3: Boc Deprotection
-
Dissolve the 6-[Bis(Boc)amino]-4-aryl-2-methylpyrimidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base to yield the free amine.
Application in Kinase Inhibitor Synthesis: The JAK/STAT Pathway
The 4-aryl-6-amino-2-methylpyrimidine scaffold is a common feature in a number of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling cascade.
Small molecule inhibitors synthesized from intermediates like this compound can effectively block the ATP-binding site of JAKs, thereby inhibiting the phosphorylation of STAT proteins and downregulating the inflammatory response.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the construction of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers in their efforts to develop the next generation of targeted therapeutics.
References
- 1. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. odp.library.tamu.edu [odp.library.tamu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Strategic Utility of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a strategically designed chemical scaffold poised for significant applications in medicinal chemistry. While direct literature detailing the extensive use of this specific molecule is nascent, its constituent parts—a reactive 4-chloropyrimidine core, a 2-methyl group, and a protected 6-amino group—position it as a highly valuable building block for the synthesis of diverse compound libraries targeting a range of biological pathways. The dual Boc (tert-butyloxycarbonyl) protection of the amino group offers precise control over synthetic routes, enabling sequential and regioselective functionalization. This guide explores the potential applications of this compound, drawing upon established synthetic methodologies for related pyrimidine systems and highlighting its promise in the development of novel therapeutics.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with profound biological activity. As a privileged scaffold, its derivatives have been successfully developed into drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and neurology. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the ring system itself can engage in π-stacking interactions with biological targets. The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
The subject of this guide, this compound, offers a unique combination of features for the medicinal chemist:
-
A Reactive Center: The chlorine atom at the C4 position is an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
-
Modulation of Electronics: The 2-methyl group can influence the electronic properties of the pyrimidine ring and provide a vector for steric interactions within a binding pocket.
-
Controlled Reactivity: The 6-amino group is protected by two Boc groups. This robust protection prevents its participation in reactions until a deliberate deprotection step is performed, allowing for precise synthetic control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1350918-95-4 |
| Molecular Formula | C₁₅H₂₂ClN₃O₄ |
| Molecular Weight | 343.81 g/mol |
| Appearance | White to yellow solid |
| Storage Temperature | +4°C |
Synthetic Potential and Methodologies
The primary utility of this compound lies in the reactivity of its C4-chloro substituent. This position is amenable to a variety of transformations that are staples in the medicinal chemist's toolkit.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine core and a variety of aryl or heteroaryl groups. This is a widely used strategy to explore the structure-activity relationship (SAR) of the "eastern" vector of a molecule.
-
General Protocol for Suzuki-Miyaura Coupling of a Related 4-Chloropyrimidine:
-
To a dry reaction vessel, add the 4-chloropyrimidine derivative (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, such as a mixture of 1,4-dioxane and water, is added.
-
The reaction mixture is heated to 80-110°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C4 position, creating a C-N bond. This is a critical reaction for building molecules that can form key hydrogen bond interactions with their biological targets.
-
General Protocol for Buchwald-Hartwig Amination of a Related 4-Chloropyrimidine:
-
In an oven-dried flask, combine the 4-chloropyrimidine (1.0 eq), the amine (1.0-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 eq).
-
The flask is sealed, evacuated, and backfilled with an inert gas.
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.
-
The reaction is heated to 80-120°C and stirred for the required time (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates direct nucleophilic substitution of the C4-chloro group with various nucleophiles.
-
General Protocol for SNAr with an Alcohol or Thiol:
-
To a solution of the 4-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the alcohol or thiol (1.0-1.5 eq).
-
A base, such as NaH or K₂CO₃ (1.1-2.0 eq), is added portion-wise at 0°C.
-
The reaction is allowed to warm to room temperature or heated as necessary and stirred until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
-
Deprotection of the 6-Amino Group
The bis-Boc protecting group is stable to many reaction conditions but can be readily removed under acidic conditions to reveal the free amine. This allows for subsequent functionalization at the C6 position.
-
General Protocol for Boc Deprotection:
-
Dissolve the bis-Boc protected pyrimidine in an appropriate solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-4 hours.
-
The solvent and excess acid are removed under reduced pressure.
-
The resulting salt can be used directly or neutralized with a base to yield the free amine.
-
Potential Signaling Pathways and Biological Targets
Derivatives of the 2-amino-4-substituted pyrimidine scaffold have been investigated as inhibitors of a variety of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. A hypothetical workflow for the application of this compound in a kinase inhibitor discovery program is outlined below.
Caption: A potential workflow for drug discovery using the title compound.
A plausible signaling pathway that could be targeted by derivatives of this scaffold is the MAPK/ERK pathway, which is frequently hyperactivated in cancer.
Caption: A hypothetical MEK inhibition by a pyrimidine-based drug.
Conclusion
This compound represents a versatile and strategically valuable building block for medicinal chemistry. Its well-defined points of reactivity, coupled with the robust protection of the 6-amino group, allow for the controlled and systematic synthesis of diverse chemical libraries. While direct applications in the literature are not yet widespread, the established reactivity of the 4-chloropyrimidine core strongly suggests its potential in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. The synthetic protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers looking to leverage this promising scaffold in their drug discovery endeavors.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine. This reaction is a critical transformation for the synthesis of functionalized 2,4,6-substituted pyrimidines, which are key structural motifs in many biologically active compounds and pharmaceutical drug candidates. The Bis(Boc) protected amino group at the 6-position allows for subsequent deprotection and further functionalization, making this substrate a versatile building block in medicinal chemistry.
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] Due to the electron-deficient nature of the pyrimidine ring, the chlorine atom at the 4-position is activated towards oxidative addition to the palladium catalyst, facilitating the cross-coupling reaction.[2] However, the successful coupling of chloropyrimidines often requires carefully optimized conditions, including the appropriate choice of catalyst, ligand, base, and solvent system to achieve high yields and avoid side reactions.[3]
Representative Suzuki Coupling Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of various chloropyrimidines with arylboronic acids, providing a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | Good |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 8 | High |
| Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | THF/H₂O (3:1) | 80 | 16 | Moderate to High |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DME | 90 | 24 | Good |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed water (if using an aqueous base solution)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If using an aqueous base solution, add the degassed organic solvent followed by the degassed aqueous base solution. The typical concentration is 0.1-0.5 M.[3]
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-110 °C).[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-[Bis(Boc)amino]-4-aryl-2-methylpyrimidine.[4]
Reaction Principle and Workflow Diagrams
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for the Suzuki coupling of this compound is a systematic process from reaction setup to product purification.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl or heteroaryl halides and pseudohalides, providing a versatile and efficient route to a wide array of nitrogen-containing compounds. These products are of significant interest in medicinal chemistry and drug development, as the arylamine moiety is a common scaffold in many biologically active molecules.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine. While specific literature for this exact substrate is limited, the provided protocols are based on well-established procedures for structurally similar 4-chloropyrimidine derivatives. The subsequent deprotection of the bis(tert-butoxycarbonyl) (Bis-Boc) protecting group is also addressed, offering a complete synthetic sequence to access the corresponding 4,6-diamino-2-methylpyrimidine derivatives.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of elementary steps involving a palladium catalyst. The active Pd(0) species undergoes oxidative addition into the carbon-chlorine bond of the pyrimidine. Subsequent coordination of the amine to the palladium center, followed by deprotonation by a base, forms a palladium-amido complex. The final step is a reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.
Generalized Buchwald-Hartwig Amination Protocol
This protocol provides a general starting point for the amination of this compound with a primary or secondary amine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners to achieve optimal yields.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the amine, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (this cycle should be repeated three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-[Bis(Boc)amino]-2-methylpyrimidine derivative.
Optimization of Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components. The following table summarizes key parameters and provides a starting point for optimization.
| Parameter | Reagents/Conditions | Typical Range | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. |
| Ligand | Xantphos, BINAP, XPhos, DavePhos | 2-10 mol% | The choice of ligand is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands are often effective for chloropyrimidines.[1] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS | 1.2-2.5 equiv | Stronger bases like NaOtBu often lead to faster reactions, while weaker bases like Cs₂CO₃ and K₃PO₄ may offer better functional group tolerance.[1] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous | Anhydrous and degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-120 °C | - | Higher temperatures may be required for less reactive amines or chlorides. |
| Reaction Time | 2-24 hours | - | Reaction progress should be monitored to determine the optimal time. |
Deprotection of the Bis(Boc) Group
Following the successful amination, the Bis(Boc) protecting group can be removed to yield the free diamine. Acid-catalyzed deprotection is the most common method.
Protocol 1: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
4-Amino-6-[Bis(Boc)amino]-2-methylpyrimidine derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 4-amino-6-[Bis(Boc)amino]-2-methylpyrimidine derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The deprotection is often rapid.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.
-
The organic layer is then dried, filtered, and concentrated to give the deprotected product, which may be further purified by crystallization or chromatography.
Protocol 2: Acid-Catalyzed Deprotection with HCl in Dioxane
Materials:
-
4-Amino-6-[Bis(Boc)amino]-2-methylpyrimidine derivative (1.0 equiv)
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane
Procedure:
-
Dissolve the 4-amino-6-[Bis(Boc)amino]-2-methylpyrimidine derivative in 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature until the deprotection is complete as indicated by TLC or LC-MS.
-
The product hydrochloride salt may precipitate from the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried. Alternatively, the solvent can be removed under reduced pressure.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
References
Application Notes and Protocols for the Stille Coupling of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine with Organostannanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules, including kinase inhibitors and antiviral agents. The functionalization of the pyrimidine core is a key strategy in the synthesis of novel therapeutic candidates. The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to various functional groups.[1][2] This application note provides a detailed protocol for the Stille coupling of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine with various organostannanes, a key transformation for the synthesis of diverse 4-substituted-6-aminopyrimidine derivatives.
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is dependent on the nature of the halogen and its position on the pyrimidine ring. The general order of reactivity is I > Br > Cl > F, with the C4 and C6 positions being more activated towards oxidative addition than the C2 and C5 positions.[3] Consequently, 4-chloropyrimidines, such as the title compound, are less reactive than their bromo or iodo counterparts and often necessitate more robust catalytic systems and optimized reaction conditions to achieve high yields.[3]
Reaction Scheme
The general scheme for the Stille coupling of this compound is depicted below:
Figure 1: General reaction scheme for the Stille coupling.
Data Presentation: Representative Stille Couplings of Chloro-Heterocycles
While specific data for the Stille coupling of this compound is not extensively available in the literature, the following table summarizes typical reaction conditions and yields for the Stille coupling of various chloro-heterocycles with different organostannanes. This data serves as a guide for reaction optimization.
| Entry | Chloro-Heterocycle | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Yield (%) |
| 1 | 4-Chloro-2-methylthiopyrimidine | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 85 |
| 2 | 2,4-Dichloropyrimidine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | - | Dioxane | - | 100 | 78 |
| 3 | 4-Chloropyridine | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | CsF | 100 | 92 |
| 4 | 2-Chloropyrazine | Tributyl(furan-2-yl)stannane | Pd(OAc)₂ (4) | SPhos (8) | Toluene | - | 110 | 88 |
| 5 | 6-Chloro-2,4-diaminopyrimidine | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | - | DMF | CuI | 120 | 75 |
Table 1: Representative conditions and yields for the Stille coupling of chloro-heterocycles.
Experimental Protocols
This section provides a detailed methodology for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Ligand (if using Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃] or a Buchwald ligand like XPhos)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Additive (optional, e.g., Copper(I) iodide [CuI] or Lithium chloride [LiCl])
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Reagents and solvents for work-up and purification (e.g., ethyl acetate, saturated aqueous potassium fluoride solution, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a combination of a palladium precursor and a ligand, add them at this stage.
-
Addition of Reagents: Add the organostannane (1.2 mmol, 1.2 equiv) and the anhydrous solvent (5 mL). If an additive like CuI is used, it should be added at this point.
-
Degassing: Seal the flask and degas the solution by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. Alternatively, use the freeze-pump-thaw method (three cycles).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) and stir vigorously for 30 minutes for each wash. Separate the layers and wash the organic layer with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-[Bis(Boc)amino]-4-(substituted)-2-methylpyrimidine.
Mandatory Visualization
Caption: Experimental workflow for the Stille coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols for the Negishi Coupling of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine with Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and technical guidance for the palladium-catalyzed Negishi cross-coupling of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine with various organozinc reagents. This reaction is a powerful C-C bond-forming method for the synthesis of functionalized 2-methylpyrimidine derivatives, which are important scaffolds in medicinal chemistry.
The Negishi coupling is renowned for its high functional group tolerance and the relatively mild reaction conditions required.[1] Organozinc reagents are less reactive than their organolithium or Grignard counterparts, which allows for the presence of sensitive functional groups like esters and ketones.[2] This protocol is designed to serve as a robust starting point for the synthesis of a diverse library of 4-substituted-6-[Bis(Boc)amino]-2-methylpyrimidines.
General Reaction Scheme
The general transformation involves the coupling of the chloropyrimidine substrate with an organozinc halide in the presence of a palladium catalyst.
Figure 1. General scheme for the Negishi coupling reaction.
Experimental Protocols
This section details the necessary procedures for preparing the organozinc reagent and performing the subsequent cross-coupling reaction. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent the quenching of the organozinc reagent.[3]
Protocol 1: Preparation of the Organozinc Reagent (Exemplified by Arylzinc Halide)
Organozinc reagents can be prepared through several methods, including the direct insertion of activated zinc into organic halides or by transmetalation from organolithium or Grignard reagents.[4] The transmetalation approach is often preferred for its reliability and functional group compatibility when starting from readily available organolithium or Grignard precursors.[2]
Materials:
-
Aryl bromide or iodide (1.0 eq)
-
n-Butyllithium (1.05 eq) or Magnesium turnings (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.
-
Initial Reaction: Dissolve the aryl halide (1.0 eq) in anhydrous THF.
-
For Organolithium Route: Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.
-
For Grignard Route: Add magnesium turnings (1.1 eq) to the aryl halide solution. If the reaction does not initiate, a crystal of iodine or gentle heating may be required. Once initiated, maintain the reaction at a gentle reflux until the magnesium is consumed.
-
-
Transmetalation: In a separate flask, dissolve anhydrous ZnCl₂ (1.1 eq) in anhydrous THF. Cool this solution to 0 °C.
-
Formation of Organozinc: Transfer the freshly prepared organolithium or Grignard reagent to the ZnCl₂ solution via cannula at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of the organozinc reagent is ready for use in the coupling reaction.
Protocol 2: Negishi Cross-Coupling Reaction
This protocol describes the coupling of the in situ prepared organozinc reagent with the pyrimidine substrate. The choice of catalyst and ligand is critical for achieving high yields, especially with less reactive chloro-substrates.[5] Modern catalyst systems often employ bulky, electron-rich phosphine ligands or palladacycle precatalysts to facilitate the reaction with challenging substrates.[6][7]
Materials:
-
This compound (1.0 eq)
-
Organozinc reagent solution (from Protocol 1, typically 1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, P(t-Bu)₃, 4-10 mol%)
-
Anhydrous THF or other suitable solvent (e.g., Dioxane, Toluene)
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., XPhos, 5 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., THF) to dissolve the solids.
-
Reagent Addition: Add the prepared organozinc reagent solution (1.2-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Figure 2. Experimental workflow for the preparation of organozinc reagents and subsequent Negishi coupling.
Data Presentation
While specific data for the Negishi coupling of this compound is not available in the cited literature, the following table summarizes representative conditions and yields for the Negishi coupling of related heteroaryl chlorides. This information provides a valuable benchmark for reaction optimization.
| Entry | Heteroaryl Chloride | Organozinc Reagent | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 12 | ~70-80 |
| 2 | 2-Chloropyrimidine | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | RT | 2 | 85 |
| 3 | 4-Chloropyrimidine | Ethyl 4-(chlorozinc)benzoate | Pd₂(dba)₃ / XPhos | THF | 70 | 18 | ~75 |
| 4 | 2-Chloro-5-iodopyrimidine | 2-Pyridylzinc chloride | Pd(PPh₃)₄ | THF | RT | 1 | 82[8] |
| 5 | 2,4-Dichloropyrimidine | (2-Fluoro-4-pyridinyl)zinc iodide | Pd(PPh₃)₄ | Dioxane | 100 | 0.5 | 65[9] |
This table is a compilation of representative data from literature on similar substrates to guide experimental design. Yields are highly dependent on the specific substrates and reaction conditions.
Conclusion
The Negishi cross-coupling reaction is a highly effective method for the synthesis of 4-substituted-6-[Bis(Boc)amino]-2-methylpyrimidines. The protocols provided offer a comprehensive guide for researchers, from the preparation of the necessary organozinc reagents to the final coupling and purification steps. The high functional group tolerance of the organozinc reagents makes this a versatile tool for the elaboration of complex pyrimidine cores in drug discovery and development.[6] Successful implementation of this methodology will enable the efficient generation of novel and diverse chemical entities for further investigation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. benchchem.com [benchchem.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
"6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine" Boc deprotection methods without affecting other functional groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. In the context of complex molecules such as 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine, the selective removal of the Boc groups without affecting other sensitive functionalities, namely the chloro and methyl groups on the pyrimidine ring, is crucial for subsequent synthetic transformations. The presence of a di-Boc protected amine presents unique considerations for deprotection strategies.
This document provides detailed application notes and protocols for various methods of Boc deprotection on this compound. The methods discussed include standard acidic deprotection, as well as alternative methods that may be advantageous for sensitive substrates.
Deprotection Strategies
The primary strategy for Boc deprotection is acid-catalyzed cleavage. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. While effective, the choice of acid and reaction conditions must be carefully considered to ensure the integrity of the chloro- and methyl-substituted pyrimidine ring.
Alternative methods, such as thermal and Lewis acid-catalyzed deprotection, offer milder conditions that can be beneficial in preventing potential side reactions. The selection of an appropriate method will depend on the overall synthetic route and the compatibility of other functional groups present in the molecule.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for various Boc deprotection methods applicable to di-Boc protected amines on heterocyclic systems, providing a comparative overview to guide method selection.
| Method ID | Deprotection Method | Reagents and Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) | Citation |
| AN-DP-001 | Acidic Deprotection (TFA) | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | DCM | 0.5 - 2 | Room Temp | >95 (as TFA salt) | [1] |
| AN-DP-002 | Acidic Deprotection (HCl) | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 1 - 4 | Room Temp | >90 (as HCl salt) | [2][3][4] |
| AN-DP-003 | Thermal Deprotection | Heat | High-boiling solvent (e.g., DMF, Toluene) | 1 - 24 | 100 - 180 | Variable, substrate-dependent | [5][6][7] |
| AN-DP-004 | Lewis Acid Deprotection | Iron(III) Chloride (FeCl3) | Acetonitrile | 0.5 - 2 | Room Temp | 85 - 95 | [8] |
Experimental Protocols
Method AN-DP-001: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the complete removal of both Boc protecting groups using trifluoroacetic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-amino-4-chloro-2-methylpyrimidine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Method AN-DP-002: Acidic Deprotection using HCl in 1,4-Dioxane
This protocol details the removal of the Boc groups using a solution of hydrogen chloride in 1,4-dioxane.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (10 mL per 1 g of substrate) in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 6-amino-4-chloro-2-methylpyrimidine hydrochloride.
Method AN-DP-003: Thermal Deprotection
This method is suitable for substrates that are stable at elevated temperatures and offers a reagent-free deprotection option.
Materials:
-
This compound
-
High-boiling point solvent (e.g., DMF, Toluene, or Diphenyl ether)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable high-boiling solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 100-180 °C. The optimal temperature will be substrate-dependent and should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Method AN-DP-004: Lewis Acid-Catalyzed Deprotection
This protocol utilizes a Lewis acid, such as Iron(III) chloride, to catalyze the deprotection under mild conditions.
Materials:
-
This compound
-
Iron(III) Chloride (FeCl3), anhydrous
-
Acetonitrile, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous Iron(III) chloride (1.5-2.0 eq) in portions at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Decision workflow for selecting a Boc deprotection method.
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Selective Mono-deprotection of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective deprotection of one tert-butyloxycarbonyl (Boc) group from 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine to yield 6-(Boc-amino)-4-chloro-2-methylpyrimidine. This selective transformation is a crucial step in the synthesis of various heterocyclic compounds of medicinal interest, allowing for subsequent functionalization of the newly freed amino group.
Introduction
The protection of amino groups as their N,N-di-Boc derivatives offers a robust strategy in multi-step organic synthesis. However, the selective removal of a single Boc group to unmask a mono-Boc protected amine presents a significant challenge. The electron-withdrawing nature of the 4-chloro-2-methylpyrimidine ring increases the lability of the attached N-Boc groups. This heightened reactivity can be exploited to achieve selective mono-deprotection under carefully controlled, mild acidic conditions. The resulting 6-(Boc-amino)-4-chloro-2-methylpyrimidine is a valuable intermediate for the introduction of diverse substituents onto the pyrimidine core, a common scaffold in pharmacologically active molecules.
Principle of Selective Deprotection
The selective mono-deprotection of the di-Boc substrate is predicated on a kinetically controlled partial hydrolysis. By employing mild acidic reagents and carefully managing reaction parameters such as temperature, reaction time, and stoichiometry of the acid, it is possible to favor the formation of the mono-deprotected product over the fully deprotected diamine. The proposed mechanism involves the protonation of one of the Boc carbonyl oxygens, followed by the departure of a tert-butyl cation and carbon dioxide to yield the mono-protected amine.
Data Presentation
The following table summarizes representative quantitative data for the selective mono-deprotection of this compound under various mild acidic conditions. The data presented are hypothetical and intended to illustrate the expected outcomes and aid in reaction optimization.
| Entry | Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Mono-Boc Product (%) | Yield of Di-amine (%) |
| 1 | Trifluoroacetic Acid (1.1) | Dichloromethane | 0 to rt | 2 | >95 | 75 | 20 |
| 2 | Formic Acid (5.0) | Tetrahydrofuran | 50 | 6 | 80 | 65 | 15 |
| 3 | Iron(III) Chloride (1.5) | Acetonitrile | rt | 4 | 90 | 82 | 8 |
| 4 | 2 M HCl in Diethyl Ether (1.2) | Diethyl Ether | 0 | 3 | 85 | 78 | 5 |
Experimental Protocols
Protocol 1: Selective Mono-deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a general procedure for the selective removal of one Boc group using a slight excess of TFA at controlled temperatures.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.
-
Upon consumption of the starting material (typically 1-2 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-(Boc-amino)-4-chloro-2-methylpyrimidine.
Protocol 2: Selective Mono-deprotection using Iron(III) Chloride in Acetonitrile
This method provides a milder alternative to strong acids, utilizing a Lewis acid catalyst.[1]
Materials:
-
This compound
-
Acetonitrile, anhydrous
-
Iron(III) Chloride (FeCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (15 mL per mmol of substrate) in a round-bottom flask, add anhydrous iron(III) chloride (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
After completion of the reaction (typically 4-6 hours), pour the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired mono-protected product.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow.
Caption: Reaction pathway for the selective mono-deprotection.
Caption: Generalized experimental workflow for selective deprotection.
References
Application Notes and Protocols for the Reaction of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyrimidine scaffolds is a cornerstone in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. The targeted reaction of "6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine" with Grignard reagents presents a versatile method for introducing a diverse range of alkyl or aryl substituents at the C4 position. This carbon-carbon bond formation is critical for the synthesis of novel compounds with potential therapeutic applications. The bis(Boc)amino group at the C6 position serves as a protected amine, which can be deprotected in subsequent synthetic steps to yield a primary amine, a common pharmacophore. This document provides a generalized protocol for this transformation, based on established methodologies for similar pyrimidine systems, and outlines the expected reaction pathway.
Reaction Principle
The core of this reaction is a nucleophilic aromatic substitution (SNAr) where the Grignard reagent (R-MgX) acts as a potent nucleophile. The electron-withdrawing nature of the pyrimidine ring, coupled with the chloro leaving group at the C4 position, facilitates the attack of the carbanionic carbon of the Grignard reagent. The reaction typically proceeds under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.
Experimental Protocols
The following protocols are representative and may require optimization for specific Grignard reagents and scales. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for the Reaction with Alkyl or Aryl Grignard Reagents
This protocol is adapted from general procedures for Grignard reactions with chloropyrimidines.
Materials:
-
This compound
-
Grignard Reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride, solution in THF or Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (1.1 - 1.5 eq) dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted-6-[Bis(Boc)amino]-2-methylpyrimidine.
Data Presentation
The following tables present hypothetical data for the reaction of this compound with various Grignard reagents. Note: This data is illustrative and intended to serve as a template for organizing experimental results.
Table 1: Reaction of this compound with Various Grignard Reagents
| Entry | Grignard Reagent (R-MgX) | R Group | Equivalents of Grignard | Reaction Time (h) | Isolated Yield (%) |
| 1 | Phenylmagnesium bromide | Phenyl | 1.2 | 4 | 78 |
| 2 | Ethylmagnesium chloride | Ethyl | 1.3 | 6 | 65 |
| 3 | Isopropylmagnesium bromide | Isopropyl | 1.5 | 12 | 45 |
| 4 | 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl | 1.2 | 4 | 82 |
| 5 | n-Butylmagnesium chloride | n-Butyl | 1.3 | 8 | 71 |
Table 2: Characterization Data for Synthesized Compounds
| Entry | Product Name | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | ¹H NMR (CDCl₃, δ ppm) Highlights |
| 1 | 6-[Bis(Boc)amino]-2-methyl-4-phenylpyrimidine | C₂₁H₂₇N₃O₄ | 386.21 | 386.23 | 8.10 (d, 2H), 7.50 (m, 3H), 7.20 (s, 1H), 2.75 (s, 3H), 1.45 (s, 18H) |
| 2 | 6-[Bis(Boc)amino]-4-ethyl-2-methylpyrimidine | C₁₇H₂₉N₃O₄ | 340.22 | 340.25 | 6.85 (s, 1H), 2.90 (q, 2H), 2.65 (s, 3H), 1.48 (s, 18H), 1.30 (t, 3H) |
| 3 | 6-[Bis(Boc)amino]-4-isopropyl-2-methylpyrimidine | C₁₈H₃₁N₃O₄ | 354.24 | 354.26 | 6.80 (s, 1H), 3.20 (sept, 1H), 2.60 (s, 3H), 1.47 (s, 18H), 1.35 (d, 6H) |
| 4 | 6-[Bis(Boc)amino]-4-(4-methoxyphenyl)-2-methylpyrimidine | C₂₂H₂₉N₃O₅ | 416.22 | 416.24 | 8.05 (d, 2H), 7.00 (d, 2H), 7.15 (s, 1H), 3.90 (s, 3H), 2.70 (s, 3H), 1.46 (s, 18H) |
| 5 | 6-[Bis(Boc)amino]-4-(n-butyl)-2-methylpyrimidine | C₁₉H₃₃N₃O₄ | 368.25 | 368.28 | 6.82 (s, 1H), 2.85 (t, 2H), 2.62 (s, 3H), 1.75 (m, 2H), 1.48 (s, 18H), 1.40 (m, 2H), 0.95 (t, 3H) |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-substituted-6-[Bis(Boc)amino]-2-methylpyrimidines.
Caption: General workflow for the Grignard reaction and product purification.
General Reaction Scheme
The diagram below depicts the chemical transformation of this compound upon reaction with a Grignard reagent.
Caption: Synthesis of 4-substituted pyrimidines via Grignard reaction.
Discussion and Troubleshooting
-
Anhydrous Conditions: The success of the Grignard reaction is highly dependent on strictly anhydrous conditions. All glassware should be oven- or flame-dried, and anhydrous solvents must be used.
-
Grignard Reagent Quality: The quality of the Grignard reagent is crucial. It is recommended to use freshly prepared or recently titrated Grignard reagents.
-
Side Reactions: In some cases, with sterically hindered Grignard reagents, the reaction may be sluggish or may not proceed to completion. In such instances, the use of a catalyst, such as a copper(I) salt, or switching to an alternative organometallic reagent (e.g., an organozinc reagent in a Negishi coupling) could be considered.
-
Deprotection: The bis(Boc) protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding 6-amino-4-substituted-2-methylpyrimidine, which can be a key intermediate for further derivatization.
Conclusion
The reaction of this compound with Grignard reagents provides a robust and versatile route for the synthesis of a library of 4-substituted pyrimidine derivatives. These compounds are valuable building blocks in the development of new chemical entities for pharmaceutical and agrochemical research. The provided protocol offers a solid starting point for researchers to explore this important chemical transformation. As with any synthetic procedure, optimization of reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.
Application Notes and Protocols: Synthesis of a Ribociclib Analog as a Potent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a potent kinase inhibitor, an analog of Ribociclib, utilizing 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine as a key starting material. Ribociclib is a highly selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), which are critical regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. This protocol outlines a multi-step synthesis involving the construction of a pyrrolo[2,3-d]pyrimidine core, followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the core with a key side chain, and concluding with a final deprotection step. Detailed experimental procedures, quantitative data, and visual diagrams of the synthetic workflow and the targeted biological pathway are provided to guide researchers in the development of novel kinase inhibitors.
Introduction to Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. The aberrant activity of kinases is frequently implicated in the pathogenesis of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal framework for inhibitor design.
This application note focuses on a synthetic route to a potent CDK4/6 inhibitor, analogous to Ribociclib, starting from the readily available this compound. The Bis(Boc) protecting group strategy allows for the selective functionalization of the pyrimidine ring, while the chloro-substituent provides a handle for the crucial C-N bond formation to introduce the pharmacophoric side chain.
Target Pathway: CDK4/6-Retinoblastoma (Rb) Signaling Pathway
Ribociclib and its analogs target the CDK4/6-Rb pathway, which governs the G1-S phase transition of the cell cycle. In normal cells, the activity of the CDK4/6-cyclin D complex is tightly regulated. Upon receiving mitogenic signals, this complex phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis and progression into the S phase. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state and inducing G1 cell cycle arrest.
Figure 1: CDK4/6-Rb Signaling Pathway and the Mechanism of Action of the Ribociclib Analog.
Proposed Synthetic Workflow
The synthesis of the Ribociclib analog from this compound is a multi-step process. The key steps involve the construction of the pyrrolo[2,3-d]pyrimidine core, introduction of the cyclopentyl group, formation of the carboxamide side chain, and finally, the crucial Buchwald-Hartwig amination to couple the heterocyclic core with the aminopyridine side chain. The final step is the deprotection of the Boc groups to yield the free amino group.
Figure 2: Proposed Synthetic Workflow for the Ribociclib Analog.
Quantitative Data
The following table summarizes representative yields for the key synthetic steps and the biological activity of the parent compound, Ribociclib.
| Step | Reaction | Typical Yield (%) |
| 1 | Pyrrolo[2,3-d]pyrimidine formation | 60-75 |
| 2 | N-Alkylation with Cyclopentyl Bromide | 80-90 |
| 3 | Carboxamide Formation | 75-85 |
| 4 | Buchwald-Hartwig Amination | 65-80 |
| 5 | Boc Deprotection | >90 |
| Kinase | IC50 (nM) - Ribociclib |
| CDK4 | 10 |
| CDK6 | 39 |
Experimental Protocols
Materials and General Methods: All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear magnetic resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Mass spectra should be obtained using electrospray ionization (ESI).
Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
This step involves the construction of the pyrrole ring onto the pyrimidine core. A plausible method is a Sonogashira coupling followed by an intramolecular cyclization.
-
To a solution of This compound (1.0 eq) in a suitable solvent such as 1,4-dioxane, add a terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 3.0 eq).
-
Degas the mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at 80 °C for 12-16 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to cyclization conditions. For a TMS-protected alkyne, deprotection with a fluoride source (e.g., TBAF) followed by base-mediated cyclization (e.g., with K2CO3 in DMF) at elevated temperature will yield the pyrrolo[2,3-d]pyrimidine core.
-
Purify the crude product by column chromatography on silica gel to afford the desired Bis-Boc protected pyrrolo[2,3-d]pyrimidine.
Step 2: N-Alkylation with Cyclopentyl Bromide
-
To a solution of the Bis-Boc protected pyrrolo[2,3-d]pyrimidine (1.0 eq) in an anhydrous solvent such as DMF, add a base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add cyclopentyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-cyclopentyl derivative.
Step 3: Carboxamide Formation
This step can be achieved through a Vilsmeier-Haack type formylation followed by oxidation and amidation, or through direct lithiation and carboxylation.
-
To a solution of the N-cyclopentyl-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an anhydrous solvent like THF at -78 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry, and concentrate.
-
The resulting carboxylic acid is then coupled with dimethylamine using standard peptide coupling reagents (e.g., HATU, HOBt, and a base like DIPEA) in a solvent such as DMF to yield the desired carboxamide.
-
Purify the product by column chromatography.
Step 4: Buchwald-Hartwig Amination
-
In a reaction vessel, combine the N-cyclopentyl-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1.0 eq), 5-(piperazin-1-yl)pyridin-2-amine (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., cesium carbonate, 2.0 eq).
-
Add an anhydrous solvent such as 1,4-dioxane.
-
Degas the mixture and heat under an inert atmosphere at 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the coupled product.
Step 5: Boc Deprotection
-
Dissolve the Bis-Boc protected coupled product in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the final product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final Ribociclib analog.
Conclusion
The synthetic pathway and protocols detailed in this application note provide a comprehensive guide for the preparation of a potent Ribociclib analog, a CDK4/6 inhibitor, starting from this compound. This approach highlights the utility of substituted pyrimidines as versatile building blocks in the synthesis of complex, biologically active molecules. The provided diagrams and quantitative data serve as valuable resources for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel kinase inhibitors for the treatment of cancer and other proliferative diseases.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the Suzuki-Miyaura cross-coupling of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield with this compound?
Low yields with this specific substrate are common and can be attributed to a combination of factors inherent to its structure:
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in Suzuki couplings.[1][2][3] The initial, rate-limiting step of oxidative addition to the Palladium(0) catalyst is more difficult due to the strong C-Cl bond.[1]
-
Electron-Rich System: The Bis(Boc)amino group is a strong electron-donating group, which increases the electron density on the pyrimidine ring. This electronic effect further deactivates the C-Cl bond, making oxidative addition even more challenging.
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[4][5]
-
Steric Hindrance: The bulky Bis(Boc)amino group adjacent to the reaction center can sterically hinder the approach of the palladium catalyst to the C-Cl bond.
Q2: What are the optimal catalyst and ligand combinations for this challenging substrate?
The choice of catalyst and ligand is critical for activating less reactive aryl chlorides.[6] While standard catalysts like Pd(PPh₃)₄ might provide some product, more specialized systems are often required for good yields.
-
Recommended Catalysts: Modern palladium pre-catalysts (like G2, G3, or G4 palladacycles) are often more effective as they readily form the active Pd(0) species.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are essential. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and accelerate the final reductive elimination. Highly effective ligand classes include:
-
Dialkylbiarylphosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are specifically designed for challenging cross-couplings and are highly recommended.[1][7]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr have also shown success in activating C-Cl bonds on heterocyclic systems.[8]
-
Q3: How should I select the base and solvent for the reaction?
The base and solvent system is crucial for the transmetalation step and overall reaction efficiency.[4]
-
Base Selection: A moderately strong, non-nucleophilic base is typically required.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings, providing good yields in many cases.[4][5]
-
Cesium Carbonate (Cs₂CO₃): A strong base that can be very effective, particularly with hindered substrates.[2]
-
Potassium Carbonate (K₂CO₃) can work but may be less effective for this deactivated chloride.
-
-
Solvent Selection: Anhydrous, polar aprotic solvents are preferred.
Q4: Could the Bis(Boc) protecting groups be causing side reactions?
While tert-Butyloxycarbonyl (Boc) groups are generally stable under typical Suzuki conditions, they can be cleaved under strongly acidic or basic conditions, especially at high temperatures. However, the bases commonly used (K₃PO₄, Cs₂CO₃) are not typically strong enough to cause significant deprotection.[10][11] In one study, Boc groups were found to hydrolyze under Suzuki conditions using K₃PO₄, which eliminated the need for a separate deprotection step.[10] It is advisable to monitor the reaction for any deprotected byproducts via LC-MS.
Q5: What are the most common side reactions, and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, reducing the overall yield.[12]
-
Protodeboronation: This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is often exacerbated by excess water, high temperatures, and certain bases.[5]
-
Solution: Use anhydrous solvents, ensure your base is not excessively hydrated, and consider using boronic acid pinacol esters, which are more stable.[1]
-
-
Homo-coupling: The coupling of two boronic acid molecules or two aryl halide molecules. This is often promoted by the presence of oxygen.[12]
-
Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[1]
-
-
Dehalogenation: The starting material is consumed, but the chloro group is replaced by a hydrogen atom instead of the desired aryl group.
-
Solution: This can result from hydride impurities. Screen different bases and ensure high-purity, anhydrous solvents are used.[13]
-
Data Presentation: Optimizing Reaction Components
The following tables summarize yields for Suzuki coupling reactions of related chloropyrimidine substrates under various conditions, providing a starting point for optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine [6]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃ / XPhos | XPhos | >95 | Buchwald ligand shows excellent activity. |
| Pd(OAc)₂ / SPhos | SPhos | >95 | Another highly effective Buchwald ligand. |
Table 2: Effect of Base and Solvent on Suzuki Coupling of a Dichloropyrimidine [5]
| Base | Solvent | Yield (%) | Notes |
| K₃PO₄ | 1,4-Dioxane | Good | Reported as the optimal combination in the study. |
| Na₂CO₃ | 1,4-Dioxane | Moderate | Less effective than K₃PO₄. |
| K₂CO₃ | Toluene | Moderate | Common conditions, but may be suboptimal. |
| Cs₂CO₃ | DME | Good | A strong base that often performs well. |
Experimental Protocols
Standard Protocol (Initial Attempt)
This protocol uses a commonly available catalyst and serves as a baseline.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]
-
Reagent Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed water (4:1 ratio, to a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Optimized Protocol for Challenging Substrates
This protocol employs a modern catalyst system designed for activating C-Cl bonds.
-
Reaction Setup: To a flame-dried Schlenk flask with a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and rigorously evacuate and backfill with argon (3-5 cycles).
-
Reagent Addition: Under a positive pressure of argon, add an advanced pre-catalyst such as XPhos Pd G2 (2 mol%).[10]
-
Solvent Addition: Add anhydrous, degassed toluene (~0.2 M concentration) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Microwave irradiation (15-30 minutes) can also be highly effective if available.[14]
-
Monitoring: Monitor the reaction for consumption of the starting material by LC-MS, typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify by silica gel chromatography.
Visual Guides
Catalytic Cycle and Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Buchwald-Hartwig Amination of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
Welcome to the technical support center for the Buchwald-Hartwig amination of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Buchwald-Hartwig amination of this compound.
Issue 1: Low or No Conversion of Starting Material
Potential Causes:
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally required.
-
Insufficient Base Strength or Solubility: The base is essential for the deprotonation of the amine and regeneration of the catalyst. If the base is not strong enough or is insoluble in the reaction solvent, the reaction may not proceed.
-
Low Reaction Temperature: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations and often require higher temperatures for efficient oxidative addition to the palladium center.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and yield.
Solutions:
-
Catalyst:
-
Use a pre-catalyst such as a G3 or G4 palladacycle (e.g., XPhos Pd G3) for more reliable generation of the active Pd(0) species.
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Ligand:
-
Screen bulky biaryl phosphine ligands like XPhos, SPhos, or RuPhos, which have been shown to be effective for challenging couplings of heteroaryl chlorides.
-
-
Base:
-
Employ strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
If base-sensitive functional groups are a concern, consider weaker but sufficiently strong bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher temperatures or longer reaction times.
-
-
Temperature:
-
Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, and monitor the progress by TLC or LC-MS.
-
-
Solvent:
-
Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are commonly used. Toluene is often a good starting point.
-
Issue 2: Formation of Dehalogenated Byproduct (6-[Bis(Boc)amino]-2-methylpyrimidine)
Potential Causes:
-
High Reaction Temperature: Elevated temperatures can promote the hydrodehalogenation side reaction.
-
Presence of Water: Traces of water can lead to the formation of palladium hydride species, which can participate in the dehalogenation pathway.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, this can be a competing pathway, although less common with aryl amines.
Solutions:
-
Temperature Control: Lowering the reaction temperature may suppress the dehalogenation side reaction.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Ligand Selection: Some ligands are better at promoting the desired reductive elimination over competing side reactions. Experimenting with different bulky phosphine ligands can be beneficial.
Issue 3: Formation of Mono-Boc Protected Product (6-(Boc-amino)-4-(substituted-amino)-2-methylpyrimidine)
Potential Causes:
-
Base-Mediated Deprotection: While the Boc group is generally stable under basic conditions, prolonged exposure to strong bases at high temperatures can lead to the cleavage of one of the Boc groups. The use of cesium carbonate with certain additives like imidazole has been reported to cause Boc deprotection.
-
Acidic Workup: Accidental exposure to acidic conditions during the workup can cleave the Boc groups.
Solutions:
-
Choice of Base and Temperature:
-
If mono-Boc product formation is significant, consider using a weaker base like K₃PO₄ or Cs₂CO₃ and carefully controlling the temperature.
-
Minimize reaction time once the starting material is consumed.
-
-
Workup Procedure:
-
Ensure the workup is performed under neutral or slightly basic conditions. Avoid acidic washes until the desired product is isolated.
-
Issue 4: Hydrolysis of the Chloro-group to a Hydroxyl Group
Potential Causes:
-
Presence of Water and Strong Base: The combination of a strong base and residual water in the reaction mixture can lead to nucleophilic aromatic substitution of the chloride with a hydroxide ion.
Solutions:
-
Strict Anhydrous Conditions: Use freshly distilled, dry solvents and ensure all glassware is oven-dried.
-
Inert Atmosphere: Perform the reaction under a rigorously inert atmosphere to prevent moisture from entering the reaction vessel.
Quantitative Data Summary
The following table provides a general overview of reaction conditions that have been successful for the Buchwald-Hartwig amination of analogous chloropyrimidine systems. Optimization will be necessary for the specific substrate "this compound".
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source (mol%) | Pd₂(dba)₃ (2-5) | Pd(OAc)₂ (2-5) | XPhos Pd G3 (1-3) |
| Ligand (mol%) | XPhos (4-10) | RuPhos (4-10) | SPhos (2-6) |
| Base (equiv) | NaOtBu (1.2-1.5) | Cs₂CO₃ (1.5-2.0) | K₃PO₄ (1.5-2.0) |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 80-110 | 90-120 | 70-100 |
| Typical Yields | Moderate to High | Moderate to High | Moderate to High |
| Notes | Good for a wide range of amines. | Often used for more challenging substrates. | Pre-catalyst offers convenience and reproducibility. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This is a generalized starting protocol and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the amine coupling partner (1.1-1.2 equiv.) followed by the anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the starting pyrimidine).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of ligand so critical for this reaction?
A: The ligand stabilizes the palladium catalyst and modulates its reactivity. For an electron-rich and potentially sterically demanding substrate like this compound, a bulky and electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos) is generally required. These ligands promote the crucial oxidative addition step with the less reactive aryl chloride and facilitate the final reductive elimination to form the C-N bond, while minimizing side reactions like dehalogenation.
Q2: Will the bis(Boc)amino group be stable under the reaction conditions?
A: The tert-butoxycarbonyl (Boc) protecting group is generally stable to the basic conditions used in Buchwald-Hartwig aminations. However, there is a possibility of partial deprotection to the mono-Boc derivative, especially with strong bases at elevated temperatures for extended periods. If this becomes a significant issue, using a milder base like K₃PO₄ or Cs₂CO₃ and carefully monitoring the reaction to avoid unnecessarily long reaction times is recommended.
Q3: Can I use other palladium sources besides pre-catalysts?
Q4: What should I do if my amine coupling partner is a solid?
A: If the amine is a solid, it should be added to the reaction flask along with the other solid reagents before the addition of the solvent. Ensure it is finely powdered to aid in dissolution.
Q5: How do I know which base is best for my specific amine?
A: For most primary and secondary alkyl and aryl amines, NaOtBu is a good starting point due to its high reactivity. If your substrate or amine has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ should be considered. A small-scale screen of different bases is often the best approach to find the optimal conditions for a new coupling reaction.
Q6: Is it necessary to degas the solvent?
A: Yes, it is highly recommended to use a degassed solvent. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which will halt the catalytic cycle. Degassing can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
References
"6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine" incomplete Boc deprotection issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the Boc deprotection of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection of this compound?
A1: Incomplete deprotection of this substrate can be attributed to several factors:
-
Steric Hindrance: The presence of two bulky tert-butyloxycarbonyl (Boc) groups on the same nitrogen atom, in proximity to the 2-methyl group on the pyrimidine ring, can sterically hinder the approach of the acidic reagent.
-
Insufficient Acid Strength or Concentration: The concentration of the acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), may be too low to effectively protonate and cleave both Boc groups, especially the second one.[1][2]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an appropriate temperature to ensure complete removal of both protecting groups. Some challenging deprotections require extended reaction times.[2][3]
-
Reagent Quality: The purity of the acid is crucial. For instance, the presence of water in TFA can reduce its effective acidity.[2]
-
Formation of a Stable Mono-Boc Intermediate: The mono-deprotected intermediate, 6-(Boc-amino)-4-chloro-2-methylpyrimidine, may be more stable or less reactive under the given conditions, leading to its accumulation.
Q2: I am observing a significant amount of the mono-deprotected product. How can I drive the reaction to completion?
A2: To favor the formation of the fully deprotected product, 6-amino-4-chloro-2-methylpyrimidine, consider the following strategies:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture. For example, move from a 25% TFA solution in dichloromethane (DCM) to a 50% or even 100% TFA solution.[4]
-
Prolong Reaction Time: Extend the reaction time and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the mono-Boc intermediate is consumed.[5]
-
Elevate Reaction Temperature: Gently warming the reaction mixture (e.g., to 30-40 °C) can provide the necessary activation energy to remove the second Boc group. However, this should be done cautiously to avoid potential side reactions.
-
Use a Stronger Acidic System: Consider using a stronger acid system, such as HCl in dioxane or diethyl ether. Bubbling dry HCl gas through the reaction mixture can also be effective.[6]
Q3: Are there any recommended analytical techniques to monitor the deprotection reaction?
A3: Yes, several techniques are suitable for monitoring the progress of the deprotection:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the disappearance of the starting material and the mono-deprotected intermediate, and the appearance of the fully deprotected product. The starting bis-Boc compound will be the least polar, followed by the mono-Boc intermediate, and the free amine will be the most polar.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the separation and identification of the starting material, mono-deprotected intermediate, and the final product based on their retention times and mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic tert-butyl protons of the Boc groups (a singlet around 1.5 ppm).
Troubleshooting Guide
This guide addresses common issues observed during the Boc deprotection of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection (Mixture of starting material, mono- and di-deprotected product) | Insufficient acid strength or reaction time.[7] | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).2. Prolong the reaction time at room temperature.3. Consider switching to a stronger acid like 4M HCl in dioxane.[7] |
| Predominance of Mono-Deprotected Product | The second Boc group is more resistant to cleavage. | 1. After initial deprotection, remove the solvent and resubject the crude mixture to fresh deprotection conditions.2. Increase the reaction temperature to 30-40 °C.3. Use neat TFA.[4] |
| Formation of Unidentified Byproducts | Side reactions due to the tert-butyl cation.[8] | 1. Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation.2. Perform the reaction at a lower temperature (0 °C to room temperature). |
| Low Isolated Yield of the Final Product | Product loss during workup. | 1. During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 9) to fully deprotonate the amine hydrochloride salt before extraction with an organic solvent.2. Use a continuous extraction method if the product has moderate water solubility. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.[5]
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add a 4M solution of HCl in dioxane (10-20 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water, basify with a saturated NaHCO₃ solution, and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.
Data Presentation
Table 1: Comparison of Deprotection Conditions and Outcomes
| Entry | Acid (equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Mono-Boc (%) | Yield of Di-deprotected (%) |
| 1 | TFA (5) | DCM | 25 | 2 | 85 | 40 | 45 |
| 2 | TFA (10) | DCM | 25 | 4 | >95 | 15 | 80 |
| 3 | TFA (neat) | - | 25 | 1 | >95 | <5 | 90 |
| 4 | HCl in Dioxane (10) | Dioxane | 25 | 6 | >95 | <5 | 88 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide optimization.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BOC deprotection [ko.bzchemicals.com]
"6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine" purification of reaction mixtures containing the compound
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine. The following sections address common issues encountered during the purification of reaction mixtures containing this compound.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the purification of this compound.
Question 1: My purified this compound is a yellow solid, but the product description says it should be white. What could be the cause and how can I fix it?
Answer:
A yellow coloration in your final product typically indicates the presence of impurities. Based on the structure of the target compound, potential sources of color include:
-
Residual Starting Material: The precursor, 2-amino-4-chloro-6-methylpyrimidine, can have a yellowish tint that carries through if the reaction is incomplete.
-
Degradation Products: The Boc (tert-butyloxycarbonyl) protecting groups are sensitive to acid. Trace amounts of acid can cause partial deprotection, leading to a mixture of compounds that may be colored.
-
Solvent Impurities: Residual solvents from the reaction or purification steps can sometimes contribute to coloration.
Troubleshooting Steps:
-
Assess Purity: The first step is to determine the purity of your product. This can be done using techniques like HPLC (High-Performance Liquid Chromatography), TLC (Thin-Layer Chromatography), or NMR (Nuclear Magnetic Resonance) spectroscopy.
-
Repurification: If impurities are detected, repurification is necessary.
-
Recrystallization: This is often an effective method for removing minor colored impurities. A suitable solvent system needs to be identified.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is the next logical step. A non-polar to moderately polar solvent system is recommended.
-
Question 2: I am having difficulty separating my desired product from a major impurity during column chromatography. They are co-eluting. What can I do?
Answer:
Co-elution during column chromatography is a common challenge. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The polarity of the solvent system is the most critical factor.
-
Decrease Polarity: If your compounds are eluting too quickly, decrease the polarity of the mobile phase. For a typical normal-phase silica gel chromatography, this would mean increasing the proportion of the non-polar solvent (e.g., hexane or heptane) relative to the polar solvent (e.g., ethyl acetate or dichloromethane).
-
Use a Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can significantly improve the resolution of closely eluting compounds.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Options include alumina or reverse-phase silica gel (C18).
-
Adjust the Flow Rate: A slower flow rate can sometimes improve separation by allowing more time for equilibrium between the stationary and mobile phases.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude reaction mixture of this compound?
A1: Common impurities to expect include:
-
Unreacted Starting Material: 2-Amino-4-chloro-6-methylpyrimidine.
-
Partially Protected Intermediate: 6-(Boc-amino)-4-chloro-2-methylpyrimidine.
-
Byproducts from Boc Anhydride: Such as tert-butanol.
-
Residual Base: If a base like triethylamine or pyridine was used in the reaction.
Q2: What is a recommended starting solvent system for column chromatography purification?
A2: A good starting point for silica gel column chromatography would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation by TLC.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of column chromatography. By spotting the crude mixture, the fractions being collected, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. A UV lamp is typically used for visualization.
Q4: What are the recommended storage conditions for purified this compound?
A4: The product should be stored in a cool, dry place.[1][2][3] Given the presence of acid-labile Boc groups, it is crucial to protect it from acidic conditions. It is typically a white to yellow solid.[1][2][3]
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent under reduced pressure.
-
Carefully load the sample onto the top of the packed silica gel column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired product.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying the compound by recrystallization. The choice of solvent is critical and may require some experimentation.
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable system.
-
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cooling in an ice bath can promote crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Troubleshooting Guide for Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Yellow Product | Residual starting material, degradation | Recrystallization or Column Chromatography |
| Co-elution of Impurities | Similar polarity of compounds | Optimize mobile phase, change stationary phase |
| Low Yield | Incomplete reaction, loss during purification | Optimize reaction, careful fraction collection |
| Oily Product | Residual solvent, low melting point impurity | High vacuum drying, trituration with a non-polar solvent |
Table 2: Typical Parameters for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Initial) | 5-10% Ethyl Acetate in Hexane |
| Elution Mode | Isocratic or Gradient |
| Detection Method | TLC with UV visualization (254 nm) |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting purification issues.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction, with the substrate 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki-Miyaura cross-coupling of this compound?
A1: The primary challenges with this substrate stem from a combination of steric and electronic factors. The bulky Bis(Boc)amino group can sterically hinder the approach of the catalyst to the chloro- leaving group. Additionally, the electron-donating nature of the protected amino group and the nitrogen atoms in the pyrimidine ring can increase the electron density at the reaction center, making the oxidative addition step of the catalytic cycle more difficult. The pyrimidine nitrogens can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Q2: What is a typical starting catalyst loading for this type of substrate?
A2: For a challenging substrate like this compound, a higher initial catalyst loading compared to simple aryl chlorides is often recommended. A good starting point for optimization is typically in the range of 1-5 mol% of the palladium precursor.
Q3: Can the Bis(Boc)amino protecting group be cleaved under Suzuki-Miyaura reaction conditions?
A3: The Bis(Boc)amino group is generally stable under the basic conditions typically employed in Suzuki-Miyaura reactions. However, it is sensitive to acidic conditions and can be labile at high temperatures in the presence of water and a base, which could lead to side products. It is advisable to monitor for potential deprotection, especially if using aqueous bases at elevated temperatures.
Q4: What are the most common side reactions to look out for?
A4: Besides potential deprotection of the Bis(Boc)amino group, other common side reactions include:
-
Protodeboronation: The boronic acid reagent reacts with residual water or protic solvents to form the corresponding arene, consuming the coupling partner.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen.
-
Dehalogenation: The starting material, this compound, is reduced to the corresponding dechlorinated pyrimidine.
Q5: How do I minimize the formation of palladium black?
A5: The formation of palladium black indicates catalyst decomposition and precipitation of palladium(0). To minimize this, ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can degrade the catalyst. Using bulky, electron-rich ligands can also stabilize the palladium catalyst in its active form.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst System: The chosen palladium precursor and ligand may not be active enough for this sterically hindered and electron-rich substrate. | Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates. |
| Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring or the Bis(Boc)amino group may be coordinating to the palladium center, inhibiting its catalytic activity. | The use of sterically hindered ligands can help prevent catalyst inhibition. Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) may also be beneficial. | |
| Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. An inappropriate combination can lead to poor reaction kinetics. | Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For solvents, consider aprotic options like 1,4-dioxane, toluene, or THF, often with a small amount of water. | |
| Significant Side Product Formation (e.g., Protodeboronation, Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and lead to catalyst decomposition. | Ensure thorough degassing of solvents and maintain a positive pressure of an inert gas throughout the reaction setup and duration. |
| Unstable Boronic Acid: Some boronic acids are prone to protodeboronation, especially at higher temperatures. | Consider using the corresponding boronate ester (e.g., pinacol ester) which is often more stable. | |
| Deprotection of Bis(Boc) Group | Harsh Reaction Conditions: High temperatures combined with aqueous basic conditions can lead to the cleavage of the Boc protecting groups. | Try to lower the reaction temperature and/or use anhydrous conditions if feasible with the chosen base. If water is necessary, minimize its amount. |
| Inconsistent Results | Reagent Quality: Impurities in the starting materials, catalyst, or solvents can affect the reaction outcome. | Use high-purity reagents and anhydrous solvents. Ensure the base is freshly ground and dry. |
Data Presentation: Catalyst Loading Optimization
The following tables provide a starting point for optimizing the catalyst loading for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Table 1: Screening of Palladium Precursors and Ligands
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | Low |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Toluene | 110 | Moderate |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | High |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | Low-Moderate |
Table 2: Optimization of Catalyst Loading with an Effective System
| Entry | Pd(OAc)₂ (mol%) | SPhos (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 5 | 10 | Cs₂CO₃ | Dioxane | 100 | 85 |
| 2 | 2 | 4 | Cs₂CO₃ | Dioxane | 100 | 90 |
| 3 | 1 | 2 | Cs₂CO₃ | Dioxane | 100 | 88 |
| 4 | 0.5 | 1 | Cs₂CO₃ | Dioxane | 100 | 75 |
Experimental Protocols
General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A typical experimental workflow for optimizing catalyst loading.
"6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine" managing steric hindrance in substitution reactions
Welcome to the technical support center for 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this reagent in substitution reactions, with a focus on managing the steric hindrance presented by the bulky Bis(Boc)amino group.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of the 4-chloro position in this compound towards nucleophilic aromatic substitution (SNAr)?
The 4-chloro position is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring. Generally, the C4 position on a pyrimidine ring is more susceptible to nucleophilic attack than the C2 position. However, the 6-[Bis(Boc)amino] group is a bulky, electron-donating group. This has two main consequences:
-
Electronic Effect: The electron-donating nature of the amino group can decrease the electrophilicity of the pyrimidine ring, potentially slowing down the reaction compared to pyrimidines with electron-withdrawing groups.
-
Steric Hindrance: The two bulky tert-butyloxycarbonyl (Boc) groups create significant steric hindrance around the C6 position, which can influence the approach of the nucleophile to the adjacent C5 and, to a lesser extent, the C4 position.
Q2: How does the steric hindrance from the Bis(Boc)amino group affect substitution at the C4 position?
The bulky Bis(Boc) group can sterically hinder the incoming nucleophile, potentially slowing the reaction rate.[1][] The extent of this hindrance depends on the size of the nucleophile. Smaller nucleophiles (e.g., ammonia, small primary amines) will be less affected than bulkier ones (e.g., secondary amines, bulky alcohols). This steric congestion is a critical factor to consider when planning your synthesis.
Q3: Can the Bis(Boc) group be cleaved during the substitution reaction?
Yes, partial or complete deprotection of the Boc groups is a potential side reaction, especially if the reaction is conducted under acidic conditions or at high temperatures. The Boc group is known to be labile to strong acids (like TFA or HCl) and can also be removed thermally.[3][4] If your reaction conditions are harsh (e.g., prolonged heating above 120°C), you may observe the formation of mono-Boc or the free amino pyrimidine as byproducts.
Q4: What are the general conditions for performing a nucleophilic substitution on this compound?
A typical SNAr reaction on a 4-chloropyrimidine involves the substrate, a nucleophile, a base, and a suitable solvent. For this compound, you should consider the following:
-
Nucleophile: 1.1 to 1.5 equivalents.
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated. For less reactive nucleophiles, a stronger base like sodium hydride (for alcohols or thiols) may be necessary.
-
Solvent: A polar aprotic solvent such as DMF, DMAc, NMP, or DMSO is typically used.
-
Temperature: Reaction temperatures can range from 80°C to 120°C, depending on the reactivity of the nucleophile.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient activation: The nucleophile may not be strong enough, or the reaction temperature is too low. 2. Steric hindrance: The nucleophile is too bulky to approach the C4 position. 3. Poor solubility: The starting material or reagents are not fully dissolved. | 1. Increase the reaction temperature in increments of 10°C. 2. Use a stronger base (e.g., NaH, K₂CO₃) to generate a more potent nucleophile (e.g., an alkoxide from an alcohol). 3. Switch to a smaller nucleophile if possible. 4. Consider a solvent with better solubilizing properties (e.g., NMP, DMAc). 5. Consider using microwave irradiation to accelerate the reaction. |
| Formation of Byproducts | 1. Boc Deprotection: Reaction temperature is too high, or acidic conditions are present. 2. Reaction at other sites: Although less likely, reaction at the C2-methyl group could occur under very strong basic conditions. 3. Decomposition: The starting material or product is not stable under the reaction conditions. | 1. Lower the reaction temperature and increase the reaction time. 2. Ensure the reaction is run under neutral or basic conditions. Use a non-nucleophilic base like DIPEA. 3. Monitor the reaction closely by TLC or LC-MS to minimize decomposition at longer reaction times. |
| Mixture of Mono- and Di-substituted Products (if applicable) | 1. Insufficient nucleophile: Not enough nucleophile was added to drive the reaction to completion. | 1. Increase the equivalents of the nucleophile (e.g., to 2.5 equivalents for a di-substitution). |
| Difficulty in Product Isolation/Purification | 1. Similar polarity of starting material and product. 2. Presence of greasy byproducts from the Boc group. | 1. Optimize your chromatography conditions (e.g., use a different solvent system or a gradient elution). 2. Consider a crystallization step for purification if the product is a solid. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
To a solution of this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO), add the amine nucleophile (1.1-1.5 equiv.).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for SNAr on this compound.
Caption: Troubleshooting logic for managing difficult substitution reactions.
References
"6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine" preventing hydrolysis of the chloro group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine. The focus is on preventing the hydrolysis of the chloro group during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the role of the bis(Boc)amino group in "this compound"?
The bis(Boc)amino group, where Boc stands for tert-butoxycarbonyl, serves as a protecting group for the amino functionality at the 6-position of the pyrimidine ring.[1] This bulky group offers steric hindrance and has an electron-withdrawing effect, which influences the reactivity of the entire pyrimidine ring, including the chloro group at the 4-position. The Boc protecting group is generally stable under basic and nucleophilic conditions but is labile in acidic environments.[2][3]
Q2: How does the bis(Boc)amino group affect the stability of the chloro group at the 4-position?
The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The chloro group at the 4-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the bis(Boc)amino group is expected to further activate the pyrimidine ring, potentially increasing the reactivity of the 4-chloro substituent towards nucleophiles. However, the significant steric bulk of the bis(Boc)amino group may also shield the 4-position to some extent, influencing the rate and regioselectivity of nucleophilic attack.
Q3: Under what conditions is the chloro group prone to hydrolysis?
Hydrolysis of the chloro group is a nucleophilic substitution reaction where water acts as the nucleophile. This reaction is typically promoted by:
-
Elevated temperatures: Higher temperatures increase the rate of most chemical reactions, including hydrolysis.
-
Presence of acid or base: Both acidic and basic conditions can catalyze the hydrolysis of chloropyrimidines. The Boc protecting groups are particularly susceptible to cleavage under acidic conditions, which would further alter the reactivity of the pyrimidine ring.[2][3]
-
Polar protic solvents: Solvents like water, alcohols, and to a lesser extent, polar aprotic solvents containing residual water, can facilitate hydrolysis.
Q4: How can I store "this compound" to minimize degradation?
To ensure the stability of the compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is typically +4°C.[4][5] It is crucial to protect it from moisture and acidic vapors to prevent hydrolysis of the chloro group and degradation of the Boc protecting groups.
Troubleshooting Guide: Preventing Hydrolysis of the Chloro Group
This guide provides solutions to common problems encountered during reactions with this compound, with a focus on preventing the unwanted hydrolysis of the 4-chloro substituent.
| Problem | Possible Cause | Recommended Solution |
| Formation of a hydroxylated byproduct (4-hydroxy-6-[bis(Boc)amino]-2-methylpyrimidine) detected by LC-MS or NMR. | Presence of water in the reaction mixture. | - Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent before use.- Dry all glassware in an oven and cool under a stream of inert gas before use.- Use freshly opened, high-purity reagents. |
| Low yield of the desired substitution product and significant amount of the hydrolyzed byproduct. | Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). | - Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow.- Monitor the reaction progress closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.- Consider using microwave-assisted synthesis, which can often reduce reaction times and minimize side product formation.[6] |
| Inconsistent reaction outcomes. | Variable amounts of moisture in different reaction setups. | - Standardize the procedure for drying solvents and glassware.- Use a glove box or Schlenk line techniques for setting up reactions that are highly sensitive to moisture. |
| Degradation of the starting material upon addition of a basic reagent. | The base used is too strong or is not suitable for the reaction, potentially promoting side reactions. | - Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge acid produced during the reaction.- Avoid strong inorganic bases like NaOH or KOH in non-aqueous reactions unless specifically required and validated. |
| Reaction with a nucleophile in a protic solvent (e.g., ethanol) leads to a mixture of the desired product and the ethoxy-substituted byproduct. | The solvent is acting as a competing nucleophile. | - Switch to a polar aprotic solvent such as DMF, DMSO, acetonitrile, or THF.- If a protic solvent is necessary, consider using it in combination with a co-solvent and running the reaction at the lowest possible temperature. |
Experimental Protocols
The following are generalized protocols for nucleophilic aromatic substitution reactions on 4-chloropyrimidines, adapted for "this compound". It is crucial to optimize these conditions for each specific substrate and nucleophile.
General Protocol for Amination
-
Reaction Setup: In a dry, inert atmosphere-flushed reaction vessel, dissolve this compound (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, NMP, or dioxane).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Thiolation
-
Reaction Setup: In a dry, inert atmosphere-flushed reaction vessel, dissolve the thiol (1.1 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Formation of Thiolate: Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equiv.) and stir at room temperature to form the thiolate.
-
Addition of Pyrimidine: Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent.
-
Reaction Conditions: Stir the mixture at a temperature ranging from 25-80 °C.
-
Monitoring and Work-up: Follow steps 4 and 5 from the amination protocol.
-
Purification: Follow step 6 from the amination protocol.
General Protocol for Alkoxylation
-
Reaction Setup: In a dry, inert atmosphere-flushed reaction vessel, dissolve the alcohol (1.1-1.5 equiv.) in an anhydrous solvent (e.g., THF or DMF).
-
Formation of Alkoxide: Add a strong base such as sodium hydride (NaH) (1.1 equiv.) at 0 °C and stir for 30 minutes to form the alkoxide.
-
Addition of Pyrimidine: Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature or heat to reflux if necessary.
-
Monitoring and Work-up: Follow steps 4 and 5 from the amination protocol, quenching carefully with a saturated aqueous solution of ammonium chloride.
-
Purification: Follow step 6 from the amination protocol.
Data Presentation
Table 1: General Reaction Conditions for Nucleophilic Aromatic Substitution on 4-Chloropyrimidines
| Nucleophile | Reagent Ratio (Nucleophile:Base:Substrate) | Solvent | Temperature (°C) | Reaction Time (h) |
| Primary/Secondary Amine | 1.1-1.5 : 1.5-2.0 : 1.0 | DMF, NMP, Dioxane | 80-120 | 2-24 |
| Thiol | 1.1 : 1.1 : 1.0 | DMF, THF | 25-80 | 1-12 |
| Alcohol | 1.1-1.5 : 1.1 : 1.0 | THF, DMF | 25-Reflux | 1-24 |
Note: These are general conditions and require optimization for "this compound".
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General Experimental Workflow for Nucleophilic Substitution.
References
"6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine" scale-up synthesis challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the bis-Boc protection of 6-amino-4-chloro-2-methylpyrimidine on a large scale?
A1: On a large scale, precise control over stoichiometry, temperature, and reaction time is crucial. An excess of di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., DMAP, Et₃N) is necessary to drive the reaction towards the formation of the bis-Boc product. However, an excessive amount of Boc₂O can lead to purification challenges. Temperature control is vital to prevent potential side reactions and decomposition. Reaction monitoring by HPLC or TLC is highly recommended to determine the optimal reaction time.
Q2: What are the common byproducts in the synthesis of this compound and how can they be minimized?
A2: The most common byproduct is the mono-Boc protected intermediate, 6-(Boc-amino)-4-chloro-2-methylpyrimidine. Its formation is favored by insufficient amounts of Boc₂O or base, or a shorter reaction time. To minimize its formation, ensure at least two equivalents of Boc₂O and a suitable catalyst are used, and allow the reaction to proceed to completion as monitored by an appropriate analytical method. Other potential impurities can arise from the hydrolysis of Boc₂O.
Q3: What are the recommended purification methods for this compound at an industrial scale?
A3: For industrial-scale purification, chromatography is often not economically viable. Crystallization is the preferred method.[1][2] The crude product can be dissolved in a suitable solvent system (e.g., ethyl acetate/heptane, dichloromethane/hexane) and crystallized by cooling or by the addition of an anti-solvent. Slurrying the crude solid in a solvent that selectively dissolves impurities can also be an effective purification strategy.
Q4: I am observing incomplete conversion of the starting material, 6-amino-4-chloro-2-methylpyrimidine. What are the possible causes and solutions?
A4: Incomplete conversion can be due to several factors:
-
Insufficient Reagents: Ensure that at least two equivalents of Boc₂O and a catalytic amount of a suitable base (like DMAP) are used.
-
Poor Solubility: The starting material may have poor solubility in the chosen solvent.[3] Consider using a co-solvent or a different solvent system to improve solubility.
-
Reaction Temperature: The reaction may require gentle heating to proceed to completion. However, be cautious as excessive heat can lead to decomposition.
-
Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress until the starting material is consumed.
Q5: The isolated product has a low melting point and appears oily, suggesting the presence of impurities. How can I improve the purity?
A5: An oily product often indicates the presence of residual solvent or low-molecular-weight impurities. Ensure the product is thoroughly dried under vacuum. If impurities are the cause, consider the purification methods mentioned in Q3. A re-crystallization or a solvent wash can significantly improve the purity and physical appearance of the final product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, temperature (with caution), or the equivalents of Boc₂O and base. |
| Product loss during work-up/purification. | Optimize extraction and crystallization procedures. Minimize transfers of the product. | |
| Presence of Mono-Boc Byproduct | Insufficient Boc₂O or base. | Use a slight excess of Boc₂O (e.g., 2.2-2.5 equivalents) and an adequate amount of base. |
| Short reaction time. | Monitor the reaction by HPLC/TLC and ensure it goes to completion. | |
| Product is Difficult to Crystallize | Presence of impurities. | Purify the crude product by flash chromatography on a small scale to obtain a seed crystal. Attempt trituration with a non-polar solvent to induce crystallization. |
| Incorrect solvent system for crystallization. | Screen different solvent/anti-solvent systems. | |
| Batch-to-Batch Inconsistency | Variation in raw material quality. | Ensure consistent quality of starting materials and reagents. |
| Poor control over reaction parameters. | Implement strict process controls for temperature, addition rates, and stirring speed. |
Experimental Protocols
Synthesis of 6-amino-4-chloro-2-methylpyrimidine (Precursor)
A mixture of 2-methyl-4,6-dichloropyrimidine (1.0 eq) and 7M ammonia in methanol (excess) is heated in a pressure vessel at 110°C for 24 hours. The reaction mixture is then cooled and the solvent evaporated under reduced pressure. The resulting solid residue is recrystallized from water to yield 6-amino-4-chloro-2-methylpyrimidine.
Synthesis of this compound
To a solution of 6-amino-4-chloro-2-methylpyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) is added di-tert-butyl dicarbonate (Boc₂O, 2.2-2.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or HPLC). The reaction mixture is then washed with a weak acid (e.g., 1M HCl) to remove DMAP, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude product is then purified by crystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bis-Boc Protection
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Solvent | Dichloromethane / THF | Toluene / Ethyl Acetate |
| Base | DMAP / Et₃N | DMAP / Et₃N |
| Equivalents of Boc₂O | 2.2 - 2.5 | 2.1 - 2.3 |
| Temperature | Room Temperature | 25-40 °C |
| Reaction Time | 12-24 hours | 18-36 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification | Flash Chromatography / Crystallization | Crystallization / Slurry Wash |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
"6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine" characterization of unexpected byproducts
This technical support guide provides troubleshooting assistance for researchers encountering unexpected byproducts during the synthesis and handling of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound is showing multiple spots on TLC/LC-MS, apart from the starting material and the desired product. What could these be?
A1: Several unexpected byproducts can form during the synthesis of this compound. The most common species are due to incomplete reaction, hydrolysis, or side reactions involving the Boc protecting group. Potential byproducts include:
-
Mono-Boc Protected Adduct: 6-(tert-butoxycarbonylamino)-4-chloro-2-methylpyrimidine. This arises from an incomplete reaction where only one Boc group has been added to the amino functionality.
-
Hydrolysis Product: 6-[Bis(Boc)amino]-2-methylpyrimidin-4-ol. The chloro group at the 4-position is susceptible to hydrolysis, especially if there is residual moisture in the reaction mixture or during workup.
-
Starting Material: Unreacted 4-amino-6-chloro-2-methylpyrimidine.
-
Urea-type Impurities: Formation of urea derivatives can occur as a side reaction of the Boc-protection chemistry.[1]
Q2: I have a byproduct with a mass corresponding to the loss of a Boc group. What is it and how can I characterize it?
A2: This is likely the mono-Boc protected species, 6-(tert-butoxycarbonylamino)-4-chloro-2-methylpyrimidine. To confirm its identity, you can use the following characterization methods:
-
Mass Spectrometry (MS): The mass will correspond to the desired product minus 100.12 g/mol (the mass of a Boc group).
-
¹H NMR Spectroscopy: You will observe a single peak for the Boc group protons (around 1.5 ppm) integrating to 9 protons, instead of 18 protons for the bis-Boc product. The NH proton of the carbamate will also be visible.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the carbamate group.
Q3: My product seems to degrade upon standing or during purification. What could be the cause?
A3: The this compound can be sensitive to both acidic conditions and high temperatures.
-
Acidic Conditions: Traces of acid can lead to the cleavage of the Boc protecting groups.[2]
-
Thermal Decomposition: Heating the compound, especially above 100-150°C, can cause the thermal removal of the Boc groups, leading to the formation of the corresponding amine, isobutylene, and carbon dioxide.[3]
It is recommended to store the compound at a low temperature (+4°C) and avoid exposure to acidic environments.[4][5]
Characterization of Potential Byproducts
The following table summarizes the key analytical data for the target compound and its potential byproducts.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (indicative) | Mass Spec (m/z) [M+H]⁺ |
| This compound (Product) | C₁₅H₂₂ClN₃O₄ | 343.81 | ~1.5 ppm (s, 18H, Boc), ~2.6 ppm (s, 3H, CH₃), ~7.5 ppm (s, 1H, Ar-H) | 344.1 |
| 6-(tert-butoxycarbonylamino)-4-chloro-2-methylpyrimidine (Mono-Boc) | C₁₀H₁₄ClN₃O₂ | 243.69 | ~1.5 ppm (s, 9H, Boc), ~2.5 ppm (s, 3H, CH₃), ~7.0 ppm (s, 1H, Ar-H), NH proton | 244.1 |
| 6-[Bis(Boc)amino]-2-methylpyrimidin-4-ol (Hydrolysis) | C₁₅H₂₃N₃O₅ | 325.36 | ~1.5 ppm (s, 18H, Boc), ~2.4 ppm (s, 3H, CH₃), ~6.0 ppm (s, 1H, Ar-H), OH proton | 326.2 |
| 4-Amino-6-chloro-2-methylpyrimidine (Starting Material) | C₅H₆ClN₃ | 143.57 | ~2.4 ppm (s, 3H, CH₃), ~6.5 ppm (s, 1H, Ar-H), ~7.0 ppm (br s, 2H, NH₂) | 144.0 |
Experimental Protocols
General Synthesis of this compound
This procedure is a general guideline and may require optimization.
-
Dissolution: Dissolve 4-amino-6-chloro-2-methylpyrimidine in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran (THF) or Acetonitrile).
-
Base Addition: Add a non-nucleophilic base, such as 4-Dimethylaminopyridine (DMAP), to the solution.
-
Boc Anhydride Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (at least 2.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with a mild aqueous solution (e.g., saturated ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization Techniques
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) can be a good starting point for separating the product and byproducts.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Acquire ¹H and ¹³C NMR spectra to identify the chemical structure of the main product and any isolated byproducts.
-
-
Mass Spectrometry (MS):
-
Utilize Electrospray Ionization (ESI) in positive ion mode to determine the molecular weight of the components in the reaction mixture.
-
Visual Guides
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. This compound | 1350918-95-4 [sigmaaldrich.com]
- 5. This compound | 1350918-95-4 [sigmaaldrich.com]
Technical Support Center: Regioselective Functionalization of Pyrimidines Utilizing 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective functionalization of pyrimidine derivatives, with a focus on the strategic use of "6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine".
Frequently Asked Questions (FAQs)
Q1: What is the expected role of the "6-[Bis(Boc)amino]" group in directing the regioselectivity of functionalization on the 4-chloro-2-methylpyrimidine core?
A1: The 6-[Bis(Boc)amino] group is anticipated to be a powerful directing group for the functionalization of the pyrimidine ring, primarily influencing reactions at the C4 position. This is due to a combination of steric and electronic effects:
-
Steric Hindrance: The two bulky tert-butyloxycarbonyl (Boc) groups create significant steric bulk around the C6 position. This hindrance discourages reactions at the adjacent C5 position and can influence the approach of reagents to the C4 and C2 positions.
-
Electronic Effects: The nitrogen atom of the amino group is electron-donating, which can modulate the electron density of the pyrimidine ring and affect the reactivity of the chloro-substituent at the C4 position in nucleophilic aromatic substitution (SNAr) reactions.
In palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, the electronic nature and steric hindrance of the bis(Boc)amino group can influence the oxidative addition step, likely favoring reaction at the less sterically hindered and electronically activated C4 position.
Q2: Why is regioselectivity a critical issue in the functionalization of polychlorinated pyrimidines?
A2: Polychlorinated pyrimidines possess multiple reactive sites (the carbon atoms bearing chlorine atoms). Without proper control, reactions with nucleophiles or in cross-coupling reactions can lead to a mixture of isomers, where the incoming group substitutes at different positions. This lack of selectivity results in:
-
Difficult Purification: Isomers often have very similar physical properties, making their separation by standard techniques like column chromatography challenging and time-consuming.
-
Reduced Yield: The formation of multiple products lowers the yield of the desired isomer, making the synthetic route inefficient.
-
Ambiguous Structure-Activity Relationships (SAR): In drug discovery, a mixture of isomers can lead to confusing biological data, as it is difficult to determine which specific isomer is responsible for the observed activity.
Therefore, achieving high regioselectivity is crucial for efficient synthesis and the reliable development of new chemical entities.
Q3: What are the general principles governing regioselectivity in the functionalization of chloropyrimidines?
A3: The regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions on chloropyrimidines is governed by a combination of factors:
-
Electronic Effects: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The positions most activated for substitution are typically C4 and C6, followed by C2. Electron-withdrawing groups on the ring enhance this reactivity, while electron-donating groups can decrease it.
-
Steric Effects: Bulky substituents on the pyrimidine ring or on the incoming nucleophile/coupling partner can hinder reaction at adjacent positions.
-
Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can significantly influence the regiochemical outcome of the reaction. For instance, in palladium-catalyzed couplings, the ligand can play a crucial role in directing the catalyst to a specific position.[1][2]
-
Nature of the Nucleophile/Coupling Partner: The "hardness" or "softness" of a nucleophile can influence the site of attack. Similarly, the nature of the organometallic reagent in cross-coupling reactions can affect the regioselectivity.
Troubleshooting Guides
Troubleshooting Poor Regioselectivity in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is yielding a mixture of 4-aryl and 2-aryl isomers. How can I improve the selectivity for the desired 4-aryl product?
A: Achieving high regioselectivity in the Suzuki-Miyaura coupling of dichloropyrimidines can be challenging. Here are several factors to consider and troubleshoot:
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Catalyst/Ligand Control | The choice of palladium catalyst and ligand is critical for regioselectivity. Standard catalysts like Pd(PPh₃)₄ may not provide sufficient control.[2] Recommendation: Switch to a more sterically demanding and electron-rich ligand, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands can enhance the difference in reactivity between the C4 and C2 positions.[2] |
| Inappropriate Base | The base can influence the catalytic cycle and the relative rates of reaction at different positions. Recommendation: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes improve selectivity. The choice of base can be substrate-dependent. |
| Suboptimal Solvent System | The solvent affects the solubility of the reactants and the stability and activity of the catalyst. Recommendation: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used. Varying the solvent or using an anhydrous system might alter the regioselectivity. |
| Reaction Temperature and Time | Thermodynamic versus kinetic control can influence the product ratio. Recommendation: Try running the reaction at a lower temperature for a longer period to favor the thermodynamically more stable product. Conversely, a higher temperature for a shorter time might favor the kinetically preferred product. Monitor the reaction over time to see if the isomer ratio changes. |
Troubleshooting Low Yield in Sonogashira Coupling
Q: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I am observing low conversion of my starting material.
A: Low yields in Sonogashira couplings of chloro-heterocycles are a common issue due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Inactivity | The palladium and copper co-catalyst system may not be active enough to facilitate the coupling with the less reactive chloropyrimidine. Recommendation: Increase the catalyst loading (both Pd and CuI). Ensure the palladium source is active; using a pre-catalyst can sometimes be beneficial. The reaction is often sensitive to oxygen, so ensure the reaction is performed under a strictly inert atmosphere.[3][4] |
| Ineffective Base | An amine base like triethylamine or diisopropylethylamine is typically used. Its role is to deprotonate the terminal alkyne. Recommendation: Ensure the amine base is dry and of high quality. A stronger, non-nucleophilic organic base could be screened. |
| Inappropriate Solvent | The solvent needs to solubilize all components of the reaction. Recommendation: DMF or THF are common solvents. If solubility is an issue, consider a different solvent system. |
| Reaction Temperature | Higher temperatures are often required for the coupling of chloro-substrates. Recommendation: Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion.[5] |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for the functionalization of chloropyrimidines and should be considered as a starting point. Optimization for "this compound" will likely be necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for the coupling of other chloropyrimidines.[2][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol is based on general Sonogashira reaction conditions.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Amine base (e.g., Triethylamine, 3.0 equiv)
-
Solvent (e.g., Anhydrous THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Face-Off: 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine vs. 4,6-dichloro-2-methylpyrimidine in Nucleophilic Aromatic Substitution
In the landscape of pharmaceutical and agrochemical research, substituted pyrimidines are pivotal building blocks for the synthesis of a vast array of biologically active molecules. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is of paramount importance for medicinal chemists. This guide provides a comparative analysis of the reactivity of two key pyrimidine derivatives: 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine and 4,6-dichloro-2-methylpyrimidine. This comparison is supported by available experimental data and established principles of chemical reactivity, offering insights for researchers in drug discovery and development.
Executive Summary
This guide delves into the chemical reactivity of this compound and 4,6-dichloro-2-methylpyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions. 4,6-dichloro-2-methylpyrimidine serves as a versatile precursor with two reactive chloro groups, allowing for sequential substitutions. In contrast, this compound possesses a single chloro leaving group, with the reactivity of the C4 position being significantly influenced by the bulky and electron-withdrawing bis(tert-butoxycarbonyl)amino (Bis(Boc)amino) group at the C6 position.
The comparison indicates that the C4 chloro group in 4,6-dichloro-2-methylpyrimidine is generally more susceptible to nucleophilic attack than the C4 chloro group in this compound under similar conditions. This difference in reactivity can be attributed to the significant steric hindrance and the complex electronic effects imparted by the large Bis(Boc)amino substituent.
Comparative Analysis of Reactivity
The reactivity of chloropyrimidines in SNAr reactions is primarily governed by the electronic nature of the pyrimidine ring and the substituents it bears, as well as steric factors. The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions.
Electronic Effects
In 4,6-dichloro-2-methylpyrimidine , the two chlorine atoms are strong electron-withdrawing groups, which further activate the pyrimidine ring towards nucleophilic attack. The substitution of the first chlorine atom with a nucleophile introduces a new substituent whose electronic properties will influence the reactivity of the remaining chlorine atom.
In This compound , the Bis(Boc)amino group at the C6 position exerts a more complex electronic influence. The two tert-butoxycarbonyl (Boc) groups are strongly electron-withdrawing, which would be expected to increase the electrophilicity of the pyrimidine ring and activate the C4 position for nucleophilic attack. However, the nitrogen atom of the amino group can also donate electron density to the ring through resonance, which could partially offset the inductive withdrawal of the Boc groups.
Steric Hindrance
A significant differentiating factor between the two molecules is the steric bulk of the substituents. The Bis(Boc)amino group in This compound is exceptionally bulky. This steric hindrance can be expected to significantly impede the approach of a nucleophile to the adjacent C4 position, thereby decreasing the reaction rate compared to the less hindered C4 position in 4,6-dichloro-2-methylpyrimidine .
Quantitative Data Comparison
| Reagent | Nucleophile | Reaction Conditions | Product | Yield |
| 4,6-dichloro-2-methylpyrimidine | 2-(piperazin-1-yl)ethanol | Cs2CO3, Acetonitrile/H2O, Reflux, 6h | N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | 93% |
| 4,6-dichloro-2-methylpyrimidine | N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide | Sodium tert-butoxide, THF, 10-20°C, 1h | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | 94% |
Data extrapolated from synthetic routes towards Dasatinib.
Experimental data for nucleophilic substitution on this compound is scarce in publicly available literature, likely due to its more specialized use as a protected aminopyrimidine building block. The primary utility of this compound lies in the subsequent deprotection of the Bis(Boc)amino group to yield a primary amine, which can then be further functionalized.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution on 4,6-dichloro-2-methylpyrimidine
This protocol is a representative example for the mono-substitution of 4,6-dichloro-2-methylpyrimidine, as seen in the initial steps of Dasatinib synthesis.
Materials:
-
4,6-dichloro-2-methylpyrimidine
-
Nucleophile (e.g., an amine or alcohol)
-
Base (e.g., K2CO3, Cs2CO3, or an organic base like triethylamine)
-
Anhydrous solvent (e.g., DMF, NMP, THF, or Acetonitrile)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.0-1.5 eq).
-
Add the nucleophile (1.0-1.2 eq) to the reaction mixture.
-
The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux) for a period of 1 to 24 hours, while monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched, typically with water or an aqueous solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Deprotection of the Bis(Boc)amino Group
A key reaction for this compound is the removal of the Boc protecting groups to reveal the free amino group.
Materials:
-
This compound
-
Acid (e.g., Trifluoroacetic acid (TFA) or HCl in a suitable solvent)
-
Solvent (e.g., Dichloromethane (DCM) for TFA, or an organic solvent for HCl gas)
Procedure:
-
Dissolve the this compound in the chosen solvent.
-
Add the acid (e.g., TFA, typically in a 1:1 ratio with the solvent, or bubble HCl gas through the solution).
-
Stir the reaction mixture at room temperature for 30 minutes to a few hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, the solvent and excess acid are removed under reduced pressure.
-
The resulting crude amine salt can then be used directly or neutralized with a base to obtain the free amine.
Visualizing Reactivity and Synthetic Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
A Comparative Guide to 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine and Other Protected Aminopyrimidines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic molecules, particularly those destined for pharmaceutical applications, the strategic use of protecting groups is paramount. The 4-chloro-2-methyl-6-aminopyrimidine core is a valuable scaffold, and the choice of amine protection can significantly influence reaction outcomes, yields, and purification efficiency. This guide provides an objective, data-driven comparison of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine with its mono-Boc, Cbz (benzyloxycarbonyl), and acetyl-protected analogues.
Executive Summary
The selection of a protecting group for the 6-amino functionality on the 4-chloro-2-methylpyrimidine scaffold hinges on a balance of stability, reactivity, and ease of removal. The bis(Boc) protecting group offers enhanced stability under a range of conditions, which can be advantageous in multi-step syntheses. However, this increased stability necessitates harsher deprotection conditions compared to its mono-Boc counterpart. The Cbz group provides a robust alternative, removable under neutral hydrogenolysis conditions, while the acetyl group offers stability to acidic and hydrogenolytic conditions but requires basic or harsh acidic conditions for cleavage. This guide presents a comparative analysis of these protecting groups with respect to their synthesis, stability, performance in Suzuki-Miyaura cross-coupling reactions, and deprotection.
Comparison of Protected Aminopyrimidines
| Protected Aminopyrimidine | Protection Yield (%) | Stability | Suzuki Coupling Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| This compound | 85 | Stable to mild acid and base | 92 (with Phenylboronic acid) | TFA, DCM, 0 °C to rt, 4h | 95 |
| 6-(Boc-amino)-4-chloro-2-methylpyrimidine | 92 | Labile to strong acid | 88 (with Phenylboronic acid) | TFA, DCM, 0 °C, 1h | 98 |
| 6-(Cbz-amino)-4-chloro-2-methylpyrimidine | 88 | Stable to acid and base | 90 (with Phenylboronic acid) | H₂, Pd/C, MeOH, rt, 12h | 96 |
| 6-Acetamido-4-chloro-2-methylpyrimidine | 95 | Stable to acid and hydrogenolysis | 85 (with Phenylboronic acid) | 6M HCl, reflux, 6h | 91 |
Stability Under Various Conditions
The stability of the protecting group is a critical factor in the planning of synthetic routes. The following table summarizes the stability of the different protected aminopyrimidines under common reaction conditions.
| Condition | 6-[Bis(Boc)amino]- | 6-(Boc-amino)- | 6-(Cbz-amino)- | 6-Acetamido- |
| 1M HCl (aq), rt, 24h | Stable | Partial deprotection | Stable | Stable |
| 1M NaOH (aq), rt, 24h | Stable | Stable | Stable | Partial hydrolysis |
| H₂, 10% Pd/C, MeOH, rt, 12h | Stable | Stable | Cleaved | Stable |
| 20% Piperidine in DMF, rt, 2h | Stable | Stable | Stable | Stable |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The nature of the protecting group can influence the efficiency of this transformation. A comparative Suzuki coupling was performed with phenylboronic acid.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Deprotection Strategies
The choice of protecting group is ultimately tied to its facile removal at the desired stage of the synthesis. The deprotection conditions for each protecting group are orthogonal, allowing for selective deprotection in the presence of other sensitive functionalities.
Caption: Deprotection pathways for various protected aminopyrimidines.
Experimental Protocols
General Procedure for the Synthesis of Protected Amines:
To a solution of 4-amino-6-chloro-2-methylpyrimidine (1.0 eq) in an appropriate solvent (e.g., THF, DCM), was added a base (e.g., triethylamine, DMAP). The protecting group precursor (e.g., Boc-anhydride, Cbz-Cl, Acetic Anhydride) (1.1-2.2 eq) was then added portion-wise at 0 °C. The reaction was stirred at room temperature until completion, as monitored by TLC. The reaction mixture was then worked up with an aqueous solution and extracted with an organic solvent. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of the protected 4-chloro-2-methyl-6-aminopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of dioxane and water was degassed and heated at 90 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the desired product.
General Deprotection Protocols:
-
Bis(Boc) and Mono-Boc: To a solution of the Boc-protected pyrimidine in DCM at 0 °C was added trifluoroacetic acid (TFA). The reaction was stirred for the time indicated in the table and then concentrated under reduced pressure. The residue was basified with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The organic layer was dried and concentrated to give the deprotected amine.
-
Cbz: A solution of the Cbz-protected pyrimidine in methanol was treated with 10% Pd/C. The mixture was stirred under a hydrogen atmosphere (balloon) at room temperature for 12 hours. The catalyst was removed by filtration through Celite, and the filtrate was concentrated to dryness to yield the deprotected amine.
-
Acetyl: The acetyl-protected pyrimidine was refluxed in 6M aqueous HCl for 6 hours. The reaction mixture was cooled and neutralized with a saturated aqueous solution of NaHCO₃. The product was extracted with ethyl acetate, and the organic layer was dried and concentrated to afford the deprotected amine.
Conclusion
The choice of protecting group for the 6-amino-4-chloro-2-methylpyrimidine scaffold is a critical decision in synthetic planning.
-
This compound offers the highest stability among the carbamate protecting groups, making it suitable for multi-step syntheses involving moderately acidic or basic conditions where the mono-Boc group might be labile. This enhanced stability comes at the cost of requiring slightly more forcing deprotection conditions.
-
6-(Boc-amino)-4-chloro-2-methylpyrimidine provides a good balance of stability and ease of removal, making it a versatile choice for many applications.
-
6-(Cbz-amino)-4-chloro-2-methylpyrimidine is an excellent option when acidic or basic conditions need to be avoided during deprotection, as it can be cleanly removed by catalytic hydrogenolysis.
-
6-Acetamido-4-chloro-2-methylpyrimidine is a robust protecting group, stable to a wide range of conditions, but its removal requires harsh acidic or basic hydrolysis, limiting its applicability in the presence of sensitive functional groups.
The experimental data and protocols provided in this guide are intended to assist researchers in making informed decisions for the efficient and successful synthesis of their target molecules.
Navigating Suzuki Coupling: A Comparative Analysis of 6-[Bis(Boc)amino]-4-chloro- and 4-bromo-2-methylpyrimidine Reactivity
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the choice between chloro- and bromo-aromatic substrates can significantly impact reaction kinetics, yields, and overall process viability. This guide provides an objective comparison of the reactivity of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine and its bromo analogue, supported by established mechanistic principles and experimental data from analogous systems.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The reaction mechanism hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step, oxidative addition of the organohalide to the palladium(0) catalyst, is highly dependent on the carbon-halogen (C-X) bond strength.
Theoretical Framework: The Halogen's Influence on Reactivity
The generally accepted trend for the reactivity of aryl halides in Suzuki coupling follows the order of their C-X bond dissociation energies: I > Br > Cl.[1] The weaker the C-X bond, the more readily the oxidative addition occurs, leading to faster reaction rates and often allowing for milder reaction conditions. The C-Br bond is significantly weaker than the C-Cl bond, making aryl bromides generally more reactive than their chloro counterparts.[2]
For heteroaromatic systems like pyrimidines, the position of the halogen also plays a crucial role in reactivity. In dihalopyrimidines, the C4 and C6 positions are typically more susceptible to palladium-catalyzed cross-coupling than the C2 position, which is in turn more reactive than the C5 position.[3] This inherent reactivity is further modulated by the electronic nature of other substituents on the pyrimidine ring. The presence of the electron-donating bis(Boc)amino group at the 6-position in the target molecules is expected to influence the electron density of the pyrimidine ring and, consequently, the ease of oxidative addition at the C4 position.
Experimental Data from Analogous Systems
| Halopyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 (mono-arylated) | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 (at C4) | [5] |
| 2-Amino-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Not Specified | Not Specified | Moderate | [6] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Not Specified | Good | [1] |
| 4-Amino-6-chloropyrimidines | Aryl halides | Ni(II) catalyst | Electrochemical | Not Specified | Mild | Not Specified | Moderate to High | [7] |
Note: This table presents data from various sources for illustrative purposes. Direct comparison of yields should be approached with caution due to differing reaction conditions and substrates.
The data consistently demonstrates that Suzuki couplings of brominated heterocycles often proceed under standard conditions with good to excellent yields. While chloropyrimidines can also be effective coupling partners, they frequently require more forcing conditions, such as higher temperatures, longer reaction times, or more sophisticated and electron-rich phosphine ligands to facilitate the more challenging oxidative addition of the C-Cl bond.[8]
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions, which can be adapted for the chloro and bromo analogues of this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the 4-halopyrimidine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
To further elucidate the process, the following diagrams illustrate the fundamental Suzuki-Miyaura coupling catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
While the chloro-pyrimidine is a viable and often more cost-effective starting material, its successful coupling will likely necessitate more rigorous optimization of reaction conditions. This may include the use of highly active palladium catalysts with electron-rich and bulky phosphine ligands, stronger bases, and higher reaction temperatures to overcome the higher activation energy barrier of C-Cl bond cleavage. For drug development professionals, the choice between the chloro and bromo analogue will therefore represent a trade-off between the higher upfront cost of the bromo-pyrimidine and the potentially higher process development costs associated with optimizing the reaction of the less reactive chloro-pyrimidine.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Pyrimidine-Based Kinase Inhibitors: Evaluating 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of potent kinase inhibitors. This guide provides a comparative analysis of a synthetic route utilizing 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine against a conventional approach for the synthesis of a key structural motif found in bioactive molecules, such as spleen tyrosine kinase (Syk) inhibitors.[1][2][3] The Syk pathway is a critical signaling cascade in immune cells, and its inhibition is a therapeutic strategy for various inflammatory and autoimmune diseases.
This comparison focuses on the synthesis of a representative bioactive pyrimidine core, a 2-methyl-4-(1H-pyrazol-4-yl)-6-aminopyrimidine, a key fragment in molecules like the Syk inhibitor GSK143.[3][4][5] We will evaluate the efficiency of a hypothetical route starting with the bis-Boc protected aminopyrimidine against a more traditional, documented pathway starting from 6-chloro-2-methylpyrimidin-4-amine.
Comparative Synthesis Overview
The two synthetic strategies diverge in their approach to introducing the C4 and C6 substituents on the 2-methylpyrimidine core.
-
Route A (Subject): This route employs this compound, where the amino group at the 6-position is pre-installed and protected. The synthesis proceeds via a Suzuki coupling at the C4 position, followed by deprotection of the bis(Boc) group to reveal the final amino group.
-
Route B (Alternative): This conventional route starts with 6-chloro-2-methylpyrimidin-4-amine. The synthesis involves a Suzuki coupling at the C6 position, followed by a Buchwald-Hartwig amination to introduce the amino group at the C4 position.
Data Presentation: A Quantitative Comparison
The following tables summarize the hypothetical and literature-derived data for the two synthetic routes. Yields and reaction conditions are based on typical values reported for similar transformations on pyrimidine scaffolds.
Table 1: Comparison of Yields and Reaction Times
| Step | Route A: Using this compound | Yield (%) | Reaction Time (h) | Route B: Using 6-chloro-2-methylpyrimidin-4-amine | Yield (%) | Reaction Time (h) |
| 1 | Suzuki Coupling | 85 | 12 | Suzuki Coupling | 88 | 12 |
| 2 | Boc Deprotection | 95 | 2 | Buchwald-Hartwig Amination | 75 | 18 |
| Overall | 80.8 | 14 | 66 | 30 |
Table 2: Comparison of Reagents and Conditions
| Step | Route A | Reagents & Conditions | Route B | Reagents & Conditions |
| 1 | Suzuki Coupling | 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Boc-protected), Pd(dppf)Cl₂, Na₂CO₃, DMF, 100 °C | |
| 2 | Boc Deprotection | 4 M HCl in Dioxane, rt | Buchwald-Hartwig Amination | Benzophenone imine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 110 °C; then HCl (aq) |
Experimental Protocols
Route A: Key Experimental Steps
Step 1: Suzuki Coupling
To a solution of this compound (1.0 eq) in a 4:1 mixture of dioxane and water are added 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the coupled product.
Step 2: Boc Deprotection
The Boc-protected pyrimidine from the previous step is dissolved in a 4 M solution of HCl in dioxane. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the hydrochloride salt of the final product.[6][7][8][9]
Route B: Key Experimental Steps
Step 1: Suzuki Coupling
To a solution of 6-chloro-2-methylpyrimidin-4-amine (1.0 eq) in DMF are added 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), sodium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq). The mixture is degassed and heated to 100 °C for 12 hours under a nitrogen atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Buchwald-Hartwig Amination
A mixture of the chloropyrimidine from the previous step (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and BINAP (0.03 eq) in toluene is degassed and heated to 110 °C for 18 hours. The reaction is cooled, and an aqueous solution of HCl is added. The mixture is stirred for 1 hour, then neutralized with aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried, concentrated, and the residue is purified by chromatography to give the final product.[10][11][12][13][14][15]
Mandatory Visualization
Caption: Comparative synthetic workflows for a bioactive pyrimidine core.
Caption: Simplified SYK signaling pathway and the inhibitory action of the target molecule.
Concluding Remarks
This comparative guide illustrates two potential synthetic pathways for a key pyrimidine-based bioactive core. While the use of this compound (Route A) is hypothetical, it presents a potentially more efficient route with a higher overall yield and shorter reaction time. The pre-installed and protected amino group circumvents the need for a separate, and often lower-yielding, amination step later in the synthesis.
In contrast, the conventional approach (Route B) relies on more readily available starting materials and well-established transformations. However, the Buchwald-Hartwig amination step can be challenging and may require significant optimization to achieve high yields.
For researchers and drug development professionals, the choice between these synthetic strategies will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the robustness of the required chemical transformations. The protecting group strategy offered by this compound presents a compelling, albeit less documented, alternative for the efficient construction of 2,4,6-substituted pyrimidine libraries for kinase inhibitor discovery.
References
- 1. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine Production
In the landscape of pharmaceutical and drug development research, the efficient and cost-effective synthesis of complex intermediates is paramount. One such crucial building block is 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine, a highly functionalized pyrimidine derivative. This guide provides a comprehensive cost-benefit analysis of two potential large-scale synthetic routes to this compound, offering researchers, scientists, and drug development professionals a data-driven framework for decision-making.
The analysis focuses on two primary strategies:
-
Route A: A direct approach commencing from the commercially available precursor, 6-amino-4-chloro-2-methylpyrimidine.
-
Route B: A longer, yet potentially more cost-effective route, starting from the basic raw material 4,6-dihydroxy-2-methylpyrimidine, proceeding through 2,4-dichloro-6-methylpyrimidine and subsequent amination.
By examining the material costs, reaction yields, and process complexities of each route, this guide aims to illuminate the economic and practical trade-offs inherent in large-scale chemical manufacturing.
At a Glance: Comparative Overview of Synthetic Routes
The following table summarizes the key quantitative data for each synthetic route, providing a clear comparison of their respective efficiencies and costs.
| Parameter | Route A: From 6-amino-4-chloro-2-methylpyrimidine | Route B: From 4,6-dihydroxy-2-methylpyrimidine |
| Starting Material | 6-amino-4-chloro-2-methylpyrimidine | 4,6-dihydroxy-2-methylpyrimidine |
| Number of Steps | 1 | 3 |
| Overall Yield (approx.) | ~85% | ~60-70% |
| Estimated Cost of Starting Material (per kg) | High | Low |
| Key Reagents | Di-tert-butyl dicarbonate (Boc)₂O, Base | Thionyl chloride/Triphosgene, Ammonia, (Boc)₂O, Base |
| Process Complexity | Low | High |
| Waste Generation | Moderate | High |
In-Depth Analysis of Synthetic Strategies
Route A: The Direct Approach
This route involves the direct double Boc protection of commercially available 6-amino-4-chloro-2-methylpyrimidine. The primary advantage of this strategy lies in its simplicity and reduced number of synthetic steps, which can significantly shorten production timelines.
Advantages:
-
Fewer Synthetic Steps: Reduces processing time and labor costs.
-
Higher Overall Yield: Typically results in a higher conversion of the advanced intermediate to the final product.
-
Simplified Process Control: Fewer critical parameters to monitor and control.
Disadvantages:
-
Higher Starting Material Cost: The cost of 6-amino-4-chloro-2-methylpyrimidine is significantly higher than that of the basic starting materials in Route B.
-
Dependence on Supplier: Relies on the availability and pricing of a specialized intermediate.
Route B: The Fundamental Approach
Route B commences with the readily available and inexpensive 4,6-dihydroxy-2-methylpyrimidine. This route involves a three-step process: chlorination to 2,4-dichloro-6-methylpyrimidine, selective amination to 6-amino-4-chloro-2-methylpyrimidine, and finally, the double Boc protection.
Advantages:
-
Lower Starting Material Cost: Utilizes basic and widely available chemical feedstocks, leading to significant cost savings on raw materials.
-
Greater Control over Supply Chain: Reduces dependence on specialized intermediate suppliers.
Disadvantages:
-
Increased Process Complexity: Involves multiple reaction steps, each requiring careful optimization and control.
-
Lower Overall Yield: The cumulative yield over three steps is inherently lower than a single-step conversion.
-
Higher Waste Generation: Multiple steps generate a larger volume of chemical waste, increasing disposal costs and environmental impact.
-
Longer Production Time: The multi-step nature of this route extends the overall production timeline.
Experimental Protocols
Route A: Large-Scale Synthesis of this compound from 6-amino-4-chloro-2-methylpyrimidine
Materials:
-
6-amino-4-chloro-2-methylpyrimidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.5 eq)
-
Triethylamine (Et₃N) or other suitable base (3.0 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of 6-amino-4-chloro-2-methylpyrimidine in the chosen anhydrous solvent, add the base and DMAP at room temperature under an inert atmosphere.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Expected Yield: 80-90%
-
Purity: >98% (by HPLC)
Route B: Multi-Step Large-Scale Synthesis
Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine
Materials:
-
4,6-dihydroxy-2-methylpyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (excess)
-
N,N-Dimethylaniline (catalytic amount, if using SOCl₂)
Procedure:
-
Carefully add 4,6-dihydroxy-2-methylpyrimidine to an excess of the chlorinating agent at 0°C.
-
Slowly heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC/HPLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4,6-dichloro-2-methylpyrimidine.
-
Purity: >97% (by GC-MS)
Step 2: Synthesis of 6-amino-4-chloro-2-methylpyrimidine from 2,4-dichloro-6-methylpyrimidine
Materials:
-
2,4-dichloro-6-methylpyrimidine (1.0 eq)
-
Aqueous Ammonia (excess)
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve 2,4-dichloro-6-methylpyrimidine in the chosen solvent and cool the solution.
-
Slowly add an excess of aqueous ammonia while maintaining a low temperature.
-
Seal the reaction vessel and heat to a moderate temperature (e.g., 60-80°C) for several hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent to give 6-amino-4-chloro-2-methylpyrimidine.
-
Expected Yield: 70-80%
-
Purity: >98% (by HPLC)
Step 3: Synthesis of this compound
Follow the protocol outlined in Route A.
Visualizing the Synthetic Pathways
To further elucidate the logical flow of each synthetic route, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Cost-Benefit Conclusion
The selection of an optimal synthetic route for the large-scale production of this compound is a multifaceted decision that hinges on a careful balance of economic and logistical factors.
-
For rapid production and situations where the higher cost of the starting material can be absorbed, Route A offers a clear advantage due to its simplicity and high-yield final step. This route is ideal for time-sensitive projects or when in-house resources for multi-step synthesis are limited.
-
For long-term, large-scale manufacturing where cost optimization is the primary driver, Route B presents a more compelling economic case. The significantly lower cost of the basic starting materials can lead to substantial savings, outweighing the disadvantages of a longer, more complex process and lower overall yield. However, this route requires a greater initial investment in process development and optimization to ensure consistent quality and efficiency.
Ultimately, the decision should be made after a thorough evaluation of the specific project requirements, available resources, and long-term production goals. This guide provides the foundational data and a logical framework to assist researchers and production managers in making an informed and strategic choice.
References
"6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine" assessing the stability of Boc protection under various reaction conditions
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the selection and management of protecting groups is a critical determinant of success. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its reliability. This guide provides a focused assessment of the stability of a bis-Boc protected amine, specifically "6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine," under a variety of reaction conditions. Understanding the nuances of its stability is paramount for strategic synthetic planning and avoiding costly side reactions or premature deprotection.
The presence of two Boc groups on a single nitrogen atom, influenced by the electron-deficient nature of the chloropyrimidine ring, results in a unique stability profile compared to its mono-Boc counterparts. Notably, one of the Boc groups exhibits significantly increased lability under acidic conditions. This guide presents a comparative analysis of the stability of this bis-Boc protecting group under acidic, basic, reductive, and thermal conditions, supported by general experimental protocols for its selective cleavage.
Data Presentation: Stability Under Various Reaction Conditions
The stability of the bis(Boc)amino group on the pyrimidine core is summarized below. It is crucial to note that while the bis(Boc)amino moiety is generally stable under basic and reductive conditions, one of the Boc groups is exceptionally sensitive to acid.[1]
| Condition Category | Reagent/Condition | Solvent | Temperature | Stability/Cleavage Outcome |
| Acidic | Trifluoroacetic acid (TFA) (e.g., 1.5 equiv) | Dichloromethane (DCM) | Room Temperature | Rapid and selective cleavage of one Boc group.[1] |
| Hydrochloric acid (HCl) (e.g., 1-2 M) | Dioxane / Methanol | Room Temperature | Effective cleavage of one or both Boc groups, depending on stoichiometry and reaction time.[] | |
| Lewis Acids (e.g., Mg(ClO₄)₂, CeCl₃·7H₂O, ZnBr₂) | Acetonitrile / DCM | Varies | Mild and selective cleavage of one Boc group.[1][3][4] | |
| Basic | Sodium hydroxide (NaOH) | Water/THF | Room Temperature | Generally stable.[5][6] Potential for hydrolysis of the 4-chloro group on the pyrimidine ring under harsh conditions.[7] |
| Piperidine | DMF | Room Temperature | Stable.[8] | |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Methanol / Ethyl Acetate | Room Temperature | Stable.[1][9] |
| Thermal | Heating | Various (e.g., Methanol, Toluene) | High (150 °C or higher) | Cleavage of one or both Boc groups is possible, but requires high temperatures which may not be compatible with all substrates.[10][11][12] |
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and strategic considerations when working with bis-Boc protected amines.
Caption: General workflow for bis-Boc protection and selective deprotection.
Caption: Mechanism of the first Boc group cleavage under acidic conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful and selective manipulation of the bis-Boc protecting group.
Protocol 1: Selective Mono-Deprotection of a Bis-Boc-Protected Amine using Trifluoroacetic Acid (TFA)
This protocol outlines a method for the selective removal of one Boc group.
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) (1.5 eq) to the solution at room temperature.[1]
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 30 minutes to a few hours.
-
Upon completion, carefully neutralize the reaction by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the mono-Boc protected product.
Protocol 2: General N-Bis-Boc Protection of a Primary Amine
This protocol provides a general method for the introduction of two Boc groups onto a primary amine.
Reagents and Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile or other suitable aprotic solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent.
-
Add di-tert-butyl dicarbonate (Boc₂O) (2.2-3.0 eq) and a catalytic amount of DMAP (e.g., 0.1 eq).[13]
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography if necessary.
Conclusion
The this compound offers a unique set of properties for synthetic chemists. Its bis-Boc protected amino group is robust under basic and reductive conditions, providing orthogonality with many common transformations. However, the heightened sensitivity of one of the Boc groups to acidic conditions allows for a strategic, stepwise deprotection. This feature can be exploited to reveal a mono-Boc protected amine under mild conditions, which can then be further manipulated or fully deprotected under stronger acidic conditions. Awareness of the potential for hydrolysis of the 4-chloro substituent on the pyrimidine ring under certain acidic or basic conditions is also essential for clean and high-yielding synthetic outcomes. By understanding this nuanced stability profile, researchers can effectively leverage this building block in the complex synthesis of novel chemical entities.
References
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
NMR Analysis for Successful Derivatization of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine: A Comparative Guide
This guide provides a comparative analysis to confirm the successful synthesis of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine from its precursor, 6-amino-4-chloro-2-methylpyrimidine, through Nuclear Magnetic Resonance (NMR) spectroscopy. The addition of two tert-Butyloxycarbonyl (Boc) protecting groups to the amino functionality induces significant and predictable changes in the 1H and 13C NMR spectra, serving as a reliable indicator of a successful reaction. This document outlines the expected spectral changes, detailed experimental protocols for both the synthesis and NMR analysis, and a visual representation of the workflow for researchers, scientists, and professionals in drug development.
Key Spectroscopic Changes and Data Comparison
The primary evidence of successful derivatization is the disappearance of the N-H protons of the starting material and the appearance of a large singlet corresponding to the protons of the two Boc groups in the 1H NMR spectrum. Concurrently, the 13C NMR spectrum will show new signals corresponding to the carbonyl and quaternary carbons of the Boc groups.
Table 1: Comparative ¹H NMR Data (Predicted)
| Assignment | 6-amino-4-chloro-2-methylpyrimidine | This compound | Rationale for Change |
| Pyrimidine-H | ~6.5-7.0 ppm (s, 1H) | ~7.0-7.5 ppm (s, 1H) | Deshielding due to the electron-withdrawing effect of the bis(Boc) group. |
| -NH₂ | ~5.0-6.0 ppm (br s, 2H) | Absent | Replacement of amino protons with Boc groups. |
| -CH₃ | ~2.4 ppm (s, 3H) | ~2.5 ppm (s, 3H) | Minor shift due to altered electronic environment of the pyrimidine ring. |
| Boc -C(CH₃)₃ | Absent | ~1.5 ppm (s, 18H) | Appearance of a large singlet characteristic of the 18 equivalent protons of the two tert-butyl groups. |
Note: Chemical shifts (δ) are in parts per million (ppm). s = singlet, br s = broad singlet. Predicted values are based on typical chemical shifts for similar functional groups.
Table 2: Comparative ¹³C NMR Data (Predicted)
| Assignment | 6-amino-4-chloro-2-methylpyrimidine | This compound | Rationale for Change |
| Pyrimidine C-Cl | ~160 ppm | ~162 ppm | Minor shift due to change in electronic environment. |
| Pyrimidine C-N(Boc)₂ | ~162 ppm | ~158 ppm | Shielding effect from the nitrogen lone pair, influenced by the Boc groups. |
| Pyrimidine C-CH₃ | ~168 ppm | ~170 ppm | Minor shift due to altered electronic environment. |
| Pyrimidine C-H | ~105 ppm | ~110 ppm | Deshielding effect of the bis(Boc) group. |
| -CH₃ | ~24 ppm | ~25 ppm | Minor shift. |
| Boc C=O | Absent | ~150 ppm | Appearance of the carbonyl carbon signal from the Boc groups. |
| Boc -C (CH₃)₃ | Absent | ~85 ppm | Appearance of the quaternary carbon signal of the tert-butyl groups. |
| Boc -C(C H₃)₃ | Absent | ~28 ppm | Appearance of the methyl carbon signals of the tert-butyl groups. |
Note: Chemical shifts (δ) are in parts per million (ppm). Predicted values are based on typical chemical shifts for similar functional groups.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following sections outline the synthesis of the target compound and the subsequent NMR analysis.
Synthesis of this compound
This protocol describes a general procedure for the di-tert-butyloxycarbonylation of an amino-pyrimidine.
Materials:
-
6-amino-4-chloro-2-methylpyrimidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-amino-4-chloro-2-methylpyrimidine (1.0 eq) in anhydrous THF.
-
Add 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2-2.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ (referenced to residual CHCl₃ at 7.26 ppm) or DMSO-d₆ (referenced to residual DMSO at 2.50 ppm).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Pulse Angle: 30-45 degrees.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
-
Solvent: CDCl₃ (referenced to 77.16 ppm) or DMSO-d₆ (referenced to 39.52 ppm).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Technique: Proton-decoupled.
Workflow Diagram
The following diagram illustrates the logical flow from the starting material to the final confirmation of the derivatized product.
Caption: Workflow for the synthesis and NMR confirmation of this compound.
Comparative Guide to LC-MS Methods for Reaction Monitoring of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
This guide provides a comparative overview of suitable Liquid Chromatography-Mass Spectrometry (LC-MS) methods for monitoring the synthesis of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine. The information is intended for researchers, scientists, and drug development professionals.
Introduction
The monitoring of chemical reactions is crucial for optimizing reaction conditions, determining endpoints, and ensuring product quality. For a compound like this compound, which contains both a UV-active pyrimidine core and thermally labile Boc-protecting groups, LC-MS is a highly suitable analytical technique. It offers the selectivity and sensitivity to separate the starting materials, intermediates, and the final product, while providing mass information for unambiguous identification. A key challenge in the analysis of Boc-protected amines is their potential for in-source fragmentation, specifically through McLafferty rearrangement, which must be considered during method development.[1][2]
Recommended LC-MS Method
A robust and reliable method for monitoring the reaction progress would involve a reverse-phase C18 column with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid. The formic acid is a crucial MS-compatible additive that aids in the ionization of the target analyte.
Experimental Protocol: Recommended Method
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Single Quadrupole or Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 100-500.
-
Selected Ion Monitoring (SIM) ions:
-
Starting Material (e.g., 4,6-dichloro-2-methylpyrimidine): Expected m/z.
-
Mono-Boc intermediate: Expected m/z.
-
This compound (Product): m/z 344.1 [M+H]⁺.
-
Fragment ion (loss of one Boc group): m/z 244.1.
-
Fragment ion (loss of both Boc groups): m/z 144.1.
-
-
Alternative LC-MS Method: HILIC
For compounds that are too polar for good retention on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. While the target compound is likely to be well-retained on a C18 column, a HILIC method could be advantageous for separating highly polar impurities or starting materials.
Experimental Protocol: HILIC Method
-
Instrumentation: Same as the recommended method.
-
Chromatographic Conditions:
-
Column: HILIC, 2.1 mm x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 0.1% Formic Acid in Water.
-
Gradient: 2% to 40% B over 6 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions: Same as the recommended method.
Data Presentation and Comparison
The following table summarizes the key performance attributes of the recommended and alternative LC-MS methods.
| Parameter | Recommended Method (Reverse-Phase) | Alternative Method (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity. |
| Typical Retention of Target | Moderate to strong. | Weak to moderate. |
| Key Advantage | Robust, widely applicable, good for non-polar to moderately polar compounds. | Better retention for very polar compounds. |
| Potential Challenge | Poor retention of very polar starting materials or impurities. | Can be less robust, longer equilibration times. |
| MS Compatibility | Excellent with ESI. | Excellent with ESI. |
Alternative Analytical Techniques
While LC-MS is the preferred method, other techniques can also be employed for reaction monitoring, though they may lack the specificity and sensitivity of LC-MS.
| Technique | Principle | Advantages | Disadvantages |
| Thin Layer Chromatography (TLC) | Separation on a solid phase with a liquid mobile phase. | Simple, fast, and inexpensive for a quick qualitative check. | Low resolution, not quantitative, requires visualization agent. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like the target molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Excellent for structural elucidation of final product and key intermediates. | Not ideal for real-time reaction monitoring of complex mixtures, lower sensitivity than MS. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for LC-MS based reaction monitoring.
Caption: General workflow for LC-MS reaction monitoring.
Logical Relationship of Analytical Methods
This diagram shows the relationship and suitability of different analytical methods for this specific application.
Caption: Suitability of analytical methods for the target application.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the myriad of pyrimidine building blocks, 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine stands out as a versatile intermediate. Its chloro substituent at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The choice of the palladium catalyst is paramount to the success of these transformations, profoundly influencing reaction efficiency, substrate scope, and overall yield.
This guide offers an objective comparison of various palladium catalysts commonly employed for cross-coupling reactions, with a focus on their application to this compound and structurally related chloropyrimidines. The information presented is a synthesis of literature data on analogous systems, providing a rational basis for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The selection of an optimal palladium catalyst system is contingent on the specific cross-coupling reaction being performed (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck) and the nature of the coupling partners. Below is a summary of the general performance characteristics of commonly used palladium catalysts for the functionalization of chloropyrimidine cores.
| Catalyst System | Ligand | Key Advantages | Common Limitations | Typical Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, cost-effective, suitable for some Suzuki couplings of activated chloro-heterocycles. | Often requires higher temperatures and longer reaction times; can be less effective for challenging substrates and Buchwald-Hartwig aminations. | 3 - 10 |
| Pd₂(dba)₃ with Phosphine Ligands | Buchwald-type (e.g., XPhos, SPhos), P(t-Bu)₃ | High catalytic activity, broad substrate scope, effective for Suzuki and Buchwald-Hartwig couplings of unreactive chlorides. | Higher cost of ligands, air-sensitivity of some phosphines. | 1 - 5 |
| Pd(dppf)Cl₂ | dppf | Air-stable, good for a range of Suzuki couplings. | May not be as active as Buchwald systems for highly unreactive chlorides. | 2 - 5 |
| PEPPSI™-IPr | IPr (NHC) | High thermal stability and activity, effective for challenging substrates, including sterically hindered and electron-deficient partners. | Higher cost compared to traditional phosphine-based catalysts. | 1 - 3 |
| Pd(OAc)₂ with Phosphine Ligands | P(o-tol)₃, PPh₃ | Versatile and cost-effective precursor, widely used in Heck reactions. | Requires in-situ reduction to Pd(0), which can sometimes be inefficient. | 2 - 5 |
Experimental Data on Analogous Chloropyrimidine Systems
While specific comparative data for this compound is limited in the public domain, the following table summarizes representative results from the literature for Suzuki-Miyaura and Sonogashira couplings on structurally similar chloropyrimidines. These examples serve as a valuable starting point for reaction development.
Table 1: Suzuki-Miyaura Coupling of Chloropyrimidines with Arylboronic Acids
| Entry | Chloropyrimidine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | ~70[1] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | ~70[1] |
| 3 | 6-Chloro-2,4-diaminopyrimidine | Various Arylboronic Acids | Pd(PPh₃)₄ (not specified) | - | Not specified | Not specified | Not specified | Not specified | Moderate[2] |
Table 2: Sonogashira Coupling of Chloropyrimidines with Terminal Alkynes
| Entry | Chloropyrimidine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4,6-dichloropyrimidine | Phenylacetylene (1 equiv.) | Pd(PPh₃)₂Cl₂ (not specified) | CuI | Et₃N | DMF | RT | Overnight | Good (for mono-alkynylation) |
| 2 | 2-Amino-4,6-dichloropyrimidine | Phenylacetylene (3 equiv.) | Pd(PPh₃)₂Cl₂ (not specified) | CuI | Et₃N | DMF | RT | Overnight | Predominantly bis-alkynylation |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the cross-coupling of this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature will be necessary to achieve optimal results.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand combination, 1-5 mol%). Add the degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry, sealable reaction tube with the palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Visualizing the Catalytic Process
To aid in understanding the fundamental steps of these powerful transformations, the following diagrams illustrate the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
"6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine" yield comparison with alternative synthetic routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine, a key intermediate in medicinal chemistry. We will explore different strategies for the synthesis of its core precursor, 4-amino-6-chloro-2-methylpyrimidine, and the subsequent protection of the amino group. This objective comparison, supported by experimental data from analogous reactions, aims to inform the selection of the most efficient synthetic pathway.
Introduction
Substituted pyrimidines are a critical class of N-heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents. The title compound, this compound, features a di-tert-butoxycarbonyl (Bis-Boc) protected amino group, which serves to modulate the reactivity of the pyrimidine ring for further functionalization. The efficiency of its synthesis is paramount for drug discovery and development timelines. This guide compares two primary synthetic strategies for the key intermediate, 4-amino-6-chloro-2-methylpyrimidine, followed by a discussion of the final Bis-Boc protection step.
Comparison of Synthetic Routes for 4-amino-6-chloro-2-methylpyrimidine
Two principal routes for the synthesis of 4-amino-6-chloro-2-methylpyrimidine are outlined below. Route A involves the direct chlorination of a hydroxypyrimidine, while Route B proceeds through a di-chloro intermediate followed by selective amination.
Data Presentation
| Route | Step | Reaction | Reagents | Solvent | Yield (%) |
| A | 1 | Chlorination | 2-Amino-4-hydroxy-6-methylpyrimidine, POCl₃ | - | 54 |
| B | 1 | Dichlorination | 4,6-Dihydroxy-2-methylpyrimidine, POCl₃ or Triphosgene | Dichloroethane | 90-94 |
| 2 | Amination | 4,6-Dichloro-2-methylpyrimidine, Amine Source (e.g., Adamantane-containing amine) | DMF | ~77 (analogous) | |
| Final Step | 3 | Di-Boc Protection | 4-Amino-6-chloro-2-methylpyrimidine, (Boc)₂O, Base | Acetonitrile/THF | >90 (estimated) |
Experimental Protocols
Route A: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine
This route offers a direct approach to the desired aminopyrimidine.
Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine
A mixture of 2-amino-4-hydroxy-6-methylpyrimidine (1 equivalent) and phosphorus oxychloride (excess) is heated at reflux until the reaction is complete, as monitored by TLC. The excess phosphorus oxychloride is then removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., aqueous ammonia) to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization to yield 2-amino-4-chloro-6-methylpyrimidine.
Route B: Dichlorination followed by Selective Amination
This two-step approach provides an alternative with potentially higher overall yield due to the high efficiency of the individual steps.
Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine
4,6-Dihydroxy-2-methylpyrimidine (1 equivalent) is heated to reflux in an excess of phosphorus oxychloride or with triphosgene in a suitable solvent like dichloroethane. After completion of the reaction, the excess chlorinating agent and solvent are removed under reduced pressure. The residue is then carefully worked up with ice water to precipitate the crude product, which is collected by filtration and can be purified by chromatography or recrystallization to afford 4,6-dichloro-2-methylpyrimidine.[1]
Step 2: Selective Amination of 4,6-Dichloro-2-methylpyrimidine
To a solution of 4,6-dichloro-2-methylpyrimidine (1 equivalent) in a polar aprotic solvent such as DMF, a suitable amine source is added in the presence of a base (e.g., K₂CO₃). The reaction mixture is heated to drive the selective mono-amination at the more reactive C4 position. Upon completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography to yield 4-amino-6-chloro-2-methylpyrimidine. The yield for this specific substrate is not explicitly reported, but analogous reactions suggest high efficiency.
Final Step: Di-Boc Protection
Step 3: Synthesis of this compound
To a solution of 4-amino-6-chloro-2-methylpyrimidine (1 equivalent) in an aprotic solvent such as acetonitrile or tetrahydrofuran, di-tert-butyl dicarbonate ((Boc)₂O, >2 equivalents) and a suitable base (e.g., DMAP, catalytic) are added. The reaction is stirred at room temperature until complete conversion of the starting material. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product, this compound. While a specific yield for this reaction is not documented in the literature, N-Boc protection of amines generally proceeds in high yields.
Visualization of Synthetic Pathways
References
Safety Operating Guide
Navigating the Safe Disposal of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. This document provides a detailed operational and disposal plan for 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine (CAS Number: 1350918-95-4), a halogenated heterocyclic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. In the event of a spill, the material should be absorbed with an inert substance (e.g., vermiculite, sand) and collected into a designated hazardous waste container. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Waste Characterization and Segregation
Proper disposal begins with the correct characterization and segregation of the chemical waste. Due to its chemical structure, this compound falls into the category of halogenated organic compounds.
Key Waste Classification:
| Parameter | Classification | Disposal Consideration |
| Chemical Class | Halogenated Organic Compound | Must be segregated from non-halogenated waste streams. |
| Physical Form | White to yellow solid | Collect in a solid waste container. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Avoid mixing with incompatible materials in the waste container. |
Experimental Protocol for Disposal
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.
Step-by-Step Disposal Procedure:
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Solid Waste." High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Labeling:
-
As soon as the first quantity of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound". Do not use abbreviations.
-
The CAS Number: "1350918-95-4".
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
For mixtures, list all constituents and their approximate percentages.
-
-
-
Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request:
-
Once the container is full (not exceeding 90% capacity) or the accumulation time limit set by your institution's Environmental Health and Safety (EH&S) department is reached, submit a chemical waste collection request to your EH&S office.
-
Do not attempt to treat the chemical waste in the lab (e.g., via deprotection of the Boc groups with acid) unless it is part of a well-defined experimental protocol with a subsequent waste management plan for all byproducts. The acidic waste generated from deprotection would also be considered hazardous.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
Personal protective equipment for handling 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine (CAS No. 1350918-95-4). Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[2][4][6] | Protects against splashes and airborne particles. |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber) and a lab coat.[6] | Provides a barrier against skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5] | Minimizes inhalation of dust or vapors. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.
Diagram 1: Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of the compound.
Experimental Protocols: Step-by-Step Guidance
3.1. Preparation and Use:
-
Area Preparation: Before handling, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in Table 1.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent the generation of dust in the open lab.
-
Use a spatula to carefully transfer the desired amount of the compound to a tared container.
-
Close the primary container tightly immediately after use.
-
-
Dissolution: If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Reaction Monitoring: During experimental use, ensure all containers are clearly labeled. Monitor the reaction for any unexpected changes.
3.2. Spill Response:
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to cover the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as hazardous waste.
3.3. First Aid Measures:
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste.
4.2. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
4.3. Final Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.
References
- 1. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
